MraY-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H23N3O9 |
|---|---|
Molecular Weight |
401.37 g/mol |
IUPAC Name |
1-[(1S,3R,4R,7R)-1-[(1S)-1-[(2S,3S,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxyethyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H23N3O9/c1-6(26-14-10(22)9(21)7(4-17)27-14)16-5-25-11(12(16)23)13(28-16)19-3-2-8(20)18-15(19)24/h2-3,6-7,9-14,21-23H,4-5,17H2,1H3,(H,18,20,24)/t6-,7+,9-,10-,11+,12+,13+,14+,16+/m0/s1 |
InChI Key |
CNTCKIUMXDRLRR-HUUMSZDXSA-N |
Isomeric SMILES |
C[C@@H]([C@]12CO[C@H]([C@H]1O)[C@@H](O2)N3C=CC(=O)NC3=O)O[C@H]4[C@H]([C@H]([C@H](O4)CN)O)O |
Canonical SMILES |
CC(C12COC(C1O)C(O2)N3C=CC(=O)NC3=O)OC4C(C(C(O4)CN)O)O |
Origin of Product |
United States |
Foundational & Exploratory
MraY-IN-2: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MraY-IN-2 is a potent inhibitor of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), a critical component in the biosynthesis of peptidoglycan. As an essential enzyme for bacterial cell wall synthesis and viability, MraY represents a promising target for the development of novel antibacterial agents. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical properties, the experimental protocols used for its characterization, and its place within the broader context of MraY inhibition.
Introduction to MraY: A Key Antibacterial Target
The enzyme MraY, a phospho-MurNAc-pentapeptide translocase, is an integral membrane protein that catalyzes the first membrane-bound step in the synthesis of bacterial peptidoglycan. This pathway is essential for maintaining the structural integrity of the bacterial cell wall. MraY facilitates the transfer of the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). This reaction is a crucial bottleneck in the peptidoglycan biosynthesis pathway, making MraY an attractive target for antibiotic intervention.
This compound: A Potent LNA/BNA-type 5'-O-aminoribosyluridine Inhibitor
This compound, also identified as compound 6 in the work by Kusaka et al., is a synthetic inhibitor of MraY. It belongs to a class of LNA/BNA (Locked Nucleic Acid/Bridged Nucleic Acid)-type 5'-O-aminoribosyluridine analogues.[1][2] These compounds are designed as simplified mimics of natural MraY inhibitors like muraymycins and caprazamycins.[1][2]
Quantitative Data
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (μM) | Reference |
| This compound | MraY | 4.5 |
Mechanism of Action
The precise mechanism of action of this compound has been inferred from its structural class and the known mechanisms of other nucleoside analogue inhibitors of MraY.
Peptidoglycan Biosynthesis Pathway and MraY's Role
The following diagram illustrates the central role of MraY in the initial membrane-associated stage of peptidoglycan synthesis.
Caption: MraY catalyzes the formation of Lipid I in the cell membrane.
Proposed Inhibitory Mechanism of this compound
As a nucleoside analogue, this compound is proposed to be a competitive inhibitor of MraY, binding to the same active site as the natural substrate, UDP-MurNAc-pentapeptide. The uridine moiety, a common feature in many MraY inhibitors, is crucial for recognition and binding within the enzyme's active site. The LNA/BNA-type structural modifications in this compound are designed to lock the ribose moiety into a specific conformation, enhancing its binding affinity to the target.
The following diagram illustrates the proposed competitive inhibition mechanism.
Caption: this compound competes with the natural substrate for MraY binding.
Experimental Protocols
The characterization of MraY inhibitors like this compound typically involves a variety of biochemical assays designed to measure the enzymatic activity of MraY. Below are detailed methodologies for common assays used in the field.
MraY Activity Assay (General Protocol)
A common method to determine MraY activity and inhibition is through a fluorescence-based assay.
Workflow Diagram:
Caption: General workflow for an in vitro MraY inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
MraY Enzyme: Purified, solubilized MraY enzyme is prepared from bacterial membrane fractions, often from an overexpressing strain of E. coli.
-
Substrates:
-
A fluorescently labeled version of UDP-MurNAc-pentapeptide (e.g., dansylated) is used as the reporter substrate.
-
Undecaprenyl phosphate (C55-P) is the lipid substrate.
-
-
Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), and a detergent (e.g., Triton X-100) to maintain enzyme stability and activity.
-
-
Assay Procedure (Microplate Format):
-
A dilution series of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The inhibitor dilutions (or vehicle control) are dispensed into the wells of a microtiter plate.
-
The MraY enzyme solution is added to each well and pre-incubated with the inhibitor for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate mixture (fluorescently labeled UDP-MurNAc-pentapeptide and C55-P).
-
The reaction is allowed to proceed at an optimal temperature (e.g., 37°C) for a specific time.
-
The fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths. The formation of the fluorescent Lipid I product leads to a change in the fluorescence signal.
-
-
Data Analysis:
-
The rate of reaction is determined from the change in fluorescence over time.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Conclusion and Future Directions
This compound is a potent, synthetically derived inhibitor of MraY, a crucial enzyme in bacterial cell wall biosynthesis. Its mechanism is believed to involve competitive inhibition of the enzyme's active site, leveraging a conformationally constrained nucleoside analogue structure to achieve high-affinity binding. The development of this compound and similar compounds represents a promising avenue for the discovery of new antibacterial agents with novel mechanisms of action, which is critically needed to combat the growing threat of antibiotic resistance. Further research, including co-crystallization studies of MraY with this compound, would provide definitive structural insights into its binding mode and pave the way for the rational design of even more potent and selective MraY inhibitors.
References
MraY-IN-2: An In-Depth Technical Guide for Antibacterial Drug Discovery
A comprehensive overview of the bacterial enzyme MraY as a promising target for novel antibacterial agents. This guide details the enzyme's function, its role in bacterial cell wall synthesis, and the landscape of its inhibitors.
For the attention of: Researchers, scientists, and drug development professionals.
Initial research into the specific compound "MraY-IN-2" has not yielded information on a molecule with this designation in publicly available scientific literature. The following guide therefore provides a comprehensive overview of the well-established antibacterial target, MraY, and the classes of molecules known to inhibit its function. This information is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial drugs targeting this essential enzyme. We welcome any additional information or specific identifiers for "this compound" to provide a more targeted analysis.
The Role of MraY in Bacterial Cell Wall Biosynthesis
MraY, or phospho-N-acetylmuramoyl-pentapeptide translocase, is an integral membrane enzyme crucial for the survival of a broad range of bacteria.[1][2][3] It plays a pivotal role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1][4][5] The enzyme catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide).[1][6] This reaction is the first committed step in the membrane-associated pathway of peptidoglycan synthesis.[1][6]
The essentiality and high conservation of MraY across many bacterial species, coupled with the absence of a homologous enzyme in humans, make it an attractive and promising target for the development of novel antibacterial agents.[1][2][7] Inhibition of MraY disrupts the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately bacterial cell death.[3][5][8]
Signaling Pathway of Peptidoglycan Biosynthesis and MraY's Role
The synthesis of the bacterial cell wall is a complex process involving multiple enzymatic steps. The pathway begins in the cytoplasm and continues at the cell membrane and in the periplasmic space. MraY is a key player in the transition from the cytoplasmic to the membrane-associated steps.
Caption: Peptidoglycan biosynthesis pathway highlighting the central role of MraY.
Known Classes of MraY Inhibitors
Several classes of natural product antibiotics have been identified as inhibitors of MraY. These compounds typically share a nucleoside core structure that mimics the natural substrate of the enzyme.[1]
| Inhibitor Class | Example(s) | General Structural Features |
| Tunicamycins | Tunicamycin | Uridine, N-acetylglucosamine, a fatty acid, and a unique C11 aminodialdose sugar. |
| Muraymycins | Muraymycin D2 | Uridine-derived, contains a urea linkage and a non-proteinogenic amino acid.[3] |
| Mureidomycins | Mureidomycin A | Peptidyl-nucleoside antibiotic with a mureidomycin core. |
| Capuramycins | Capuramycin | Uridine-based, contains a caprolactam ring. |
| Caprazamycins | Caprazamycin B | Similar to capuramycins but with a different fatty acid chain. |
| Sphaerimicins | Sphaerimicin A | Macrocyclic nucleoside with a highly substituted piperidine ring.[7][9] |
Recent research has focused on the structural optimization of these natural products to improve their pharmacological properties and antibacterial efficacy.[2] For instance, simplified analogues of sphaerimicin have been designed that retain potent activity against MraY and show efficacy against drug-resistant bacteria.[7] A 2024 study detailed the development of a strategy for the comprehensive in situ evaluation of a library of MraY inhibitory natural product analogues, leading to the identification of promising candidates with in vivo efficacy.[10]
Experimental Protocols for MraY Inhibition Assays
The evaluation of potential MraY inhibitors typically involves in vitro enzymatic assays that measure the production of Lipid I or a byproduct of the reaction.
1. MraY Enzyme Preparation:
-
MraY homologues from various bacterial species (e.g., Aquifex aeolicus, Bacillus subtilis) can be overexpressed in E. coli and purified.[11]
-
Due to its membrane-bound nature, solubilization and stabilization of MraY often require the use of detergents or reconstitution into nanodiscs.[11]
2. MraY Activity Assay (UMP-Glo™ Assay): This is a common method used to measure MraY activity by detecting the amount of UMP produced.
-
Principle: The assay relies on the conversion of UMP to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the amount of UMP produced.
-
Reaction Mixture: A typical reaction mixture contains purified MraY, UDP-MurNAc-pentapeptide, undecaprenyl phosphate (C55-P), a buffer system (e.g., Tris-HCl), MgCl₂, and a detergent (e.g., Triton X-100).
-
Procedure:
-
The test compound (potential inhibitor) is pre-incubated with the MraY enzyme.
-
The reaction is initiated by the addition of the substrates (UDP-MurNAc-pentapeptide and C55-P).
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the UMP-Glo™ reagent is added.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.
3. Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental Workflow for MraY Inhibitor Discovery
The process of identifying and characterizing novel MraY inhibitors follows a structured workflow, from initial screening to in vivo testing.
Caption: A typical workflow for the discovery and development of MraY inhibitors.
Conclusion
MraY remains a highly viable and underexploited target for the development of new antibacterial drugs. The rich diversity of natural product inhibitors provides a fertile starting point for medicinal chemistry efforts. A deeper understanding of the structural biology of MraY in complex with its inhibitors will be instrumental in guiding the rational design of novel, potent, and selective antibacterial agents that can combat the growing threat of antimicrobial resistance. Further research to identify and characterize novel chemical scaffolds that inhibit MraY is a critical endeavor in the field of antibacterial drug discovery.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis [scholars.duke.edu]
- 5. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding MraY Inhibition by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: MraY, a Critical Target in the Fight Against Bacterial Resistance
The emergence of multidrug-resistant bacteria represents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising but yet unexploited target is the phospho-MurNAc-pentapeptide translocase, MraY.[1] This integral membrane enzyme is essential for bacterial viability as it catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis.[2][3] MraY facilitates the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, a crucial intermediate in the construction of the bacterial cell wall.[3] Its essential role and conservation across many bacterial species make MraY an attractive target for the development of new antibiotics.[2][3]
This technical guide provides an in-depth overview of the inhibition of MraY by small molecules, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and relationships to aid researchers in the development of novel MraY-targeted therapeutics.
The Peptidoglycan Biosynthesis Pathway: The Central Role of MraY
MraY functions within the larger context of the peptidoglycan biosynthesis pathway, a multi-stage process that is vital for maintaining the structural integrity of the bacterial cell wall. The pathway can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages.
Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.
Small Molecule Inhibitors of MraY
A diverse range of small molecules, both from natural sources and synthetic efforts, have been identified as inhibitors of MraY. These are broadly categorized into nucleoside and non-nucleoside inhibitors.
Nucleoside Inhibitors
The majority of potent MraY inhibitors discovered to date are nucleoside natural products.[3] These compounds typically mimic the endogenous substrate, UDP-MurNAc-pentapeptide, and bind to the enzyme's active site.[3] The major classes of nucleoside inhibitors include:
-
Tunicamycins: These are among the most potent inhibitors of MraY but also exhibit toxicity to eukaryotes due to their inhibition of the human homolog, GPT (GlcNAc-1-P-transferase).[2][4]
-
Mureidomycins: This class of inhibitors shows a narrower spectrum of activity, primarily against Pseudomonas species.[5]
-
Liposidomycins/Caprazamycins: These complex liponucleosides demonstrate potent activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[5]
-
Muraymycins: These uridylpeptide antibiotics are potent inhibitors of MraY.[5]
-
Capuramycins: This class is particularly effective against mycobacteria.[5]
Non-Nucleoside Inhibitors
The development of non-nucleoside inhibitors is of great interest to circumvent the potential for off-target effects and to explore novel binding sites on MraY. Several scaffolds have been investigated, including:
-
1,2,4-Triazoles: Structure-based drug design has led to the discovery of 1,2,4-triazole-based compounds with micromolar inhibitory activity against MraY.
-
Peptidomimetics: Synthetic peptides and peptidomimetics have been designed to target MraY.
Quantitative Data on MraY Inhibitors
The inhibitory potency of small molecules against MraY is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available quantitative data for various MraY inhibitors.
Table 1: Nucleoside Inhibitors of MraY
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| Tunicamycins | Tunicamycin | C. beijerinckii MraY | - | - | [6] |
| Tun 15:1 (anteiso) | C. beijerinckii MraY | ~2300 | - | [6] | |
| Tun 17:1 (anteiso) | C. beijerinckii MraY | ~2300 | - | [6] | |
| Mureidomycins | 3'-hydroxymureidomycin A | A. aeolicus MraY | 52 | - | [7] |
| Liposidomycins/Caprazamycins | Carbacaprazamycin | A. aeolicus MraY | 104 | - | [7] |
| Muraymycins | Muraymycin D2 | A. aeolicus MraY | - | - | [4] |
| Capuramycins | Capuramycin | A. aeolicus MraY | 185 | - | [7] |
Table 2: Non-Nucleoside Inhibitors of MraY
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |
| 1,2,4-Triazoles | Compound 1 | S. aureus MraY | 171 | - | |
| Compound 12a | S. aureus MraY | 25 | - | ||
| Compound 13 | S. aureus MraY | ~100 | - | ||
| Compound 17 | S. aureus MraY | 78 | - | ||
| Peptidomimetics | Epep | E. coli MraY | 0.8 | - | [8] |
Experimental Protocols for MraY Inhibition Assays
Several biochemical assays have been developed to measure the activity of MraY and to screen for its inhibitors. The most common methods are Fluorescence Resonance Energy Transfer (FRET)-based assays and those utilizing radiolabeled substrates.
Fluorescence Resonance Energy Transfer (FRET) Assay
This high-throughput assay continuously monitors MraY activity by detecting the transfer of a fluorescently labeled substrate to a fluorescently labeled lipid acceptor.
Experimental Workflow for MraY FRET Assay
Caption: A typical workflow for an MraY FRET-based inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 50 mM MgCl2, 1 mM dithiothreitol, and 0.05% Triton X-100.
-
MraY Enzyme: Purified MraY enzyme is typically reconstituted in a suitable buffer containing a mild detergent.
-
Substrates:
-
B-UNAM-pp (Donor): UDP-MurNAc-pentapeptide labeled with a donor fluorophore (e.g., BODIPY-FL).
-
C55-P (Lipid Substrate): Undecaprenyl phosphate.
-
-
LRPE (Acceptor): Lissamine rhodamine B dipalmitoyl phosphatidylethanolamine, a fluorescently labeled phospholipid.
-
Inhibitors: A dilution series of the test compounds is prepared in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 384-well microplate, combine the MraY enzyme preparation, C55-P, LRPE, and the test inhibitor in the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the B-UNAM-pp substrate.
-
Immediately begin monitoring the fluorescence intensity at the emission wavelengths of the donor (e.g., 520 nm) and the acceptor (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate dose-response curves.
-
Determine the IC50 value by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model).
-
Radiolabeled Substrate Assay
This classic method directly measures the incorporation of a radiolabeled substrate into the lipid product.
Detailed Methodology:
-
Reagent Preparation:
-
Reaction Buffer: A suitable buffer such as 50 mM Tris-HCl (pH 7.5) containing MgCl2.
-
MraY Enzyme: A membrane preparation containing overexpressed MraY or purified MraY.
-
Radiolabeled Substrate: UDP-MurNAc-pentapeptide labeled with a radioisotope (e.g., [14C] or [3H]).
-
Lipid Substrate: Undecaprenyl phosphate (C55-P).
-
Inhibitors: A dilution series of the test compounds.
-
-
Assay Procedure:
-
Combine the MraY enzyme, C55-P, and the test inhibitor in the reaction buffer.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the radiolabeled UDP-MurNAc-pentapeptide.
-
Incubate the reaction for a specific time at an optimal temperature (e.g., 37°C).
-
Stop the reaction by adding a solvent such as butanol to extract the lipid-soluble product (Lipid I).
-
Separate the butanol phase containing the radiolabeled Lipid I from the aqueous phase.
-
Quantify the radioactivity in the butanol phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the radioactivity measured.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Mechanism of MraY Inhibition: A Structural Perspective
The availability of crystal structures of MraY in complex with various inhibitors has provided invaluable insights into their mechanisms of action.[2][4][8] These structures reveal that while all nucleoside inhibitors share a common binding pocket for the uridine moiety, they each exploit unique interactions with other "hot spots" on the enzyme surface.[7]
Caption: Binding sites and mechanisms of different MraY inhibitor classes.
The structural analyses reveal that:
-
The uridine pocket is a critical interaction point for all known nucleoside inhibitors.[2][7]
-
The long lipid tails of tunicamycins and liposidomycins occupy a hydrophobic groove , mimicking the binding of the natural lipid substrate, undecaprenyl phosphate.[7]
-
Capuramycins engage a unique caprolactam binding site .[7]
-
These different binding modes can lead to either competitive or mixed-type/non-competitive inhibition with respect to the enzyme's substrates.
Conclusion and Future Directions
MraY remains a highly promising target for the development of novel antibacterial agents. The wealth of structural and functional data now available provides a solid foundation for structure-based drug design and lead optimization. Future efforts in this field will likely focus on:
-
The discovery and development of novel non-nucleoside inhibitors with improved selectivity and pharmacokinetic properties.
-
The exploitation of unique inhibitor binding sites to overcome potential resistance mechanisms.
-
The use of advanced computational methods to accelerate the identification of new MraY inhibitors.
This technical guide has provided a comprehensive overview of the current understanding of MraY inhibition by small molecules. By leveraging the data, protocols, and conceptual frameworks presented herein, researchers are better equipped to contribute to the development of the next generation of antibiotics targeting this essential bacterial enzyme.
References
- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MraY Translocase Inhibitors | Universität Tübingen [uni-tuebingen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglyc… [ouci.dntb.gov.ua]
MraY-IN-2: A Technical Guide on IC50, Potency, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MraY-IN-2 is a potent inhibitor of the bacterial enzyme MurNAc-pentapeptide translocase (MraY), a critical component in the biosynthesis of peptidoglycan. This document provides a comprehensive overview of the biochemical activity of this compound, focusing on its half-maximal inhibitory concentration (IC50) and overall potency. Detailed experimental methodologies for assessing MraY inhibition are presented, alongside visualizations of the relevant biochemical pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.
Quantitative Data Summary
The inhibitory activity of this compound against its target, MraY, has been quantified, providing a key metric for its potency.
| Compound | Target | IC50 Value | Assay Type |
| This compound | MraY | 4.5 µM | Not specified in literature |
| [1] |
Core Concepts: MraY and the Peptidoglycan Biosynthesis Pathway
MraY, also known as phospho-N-acetylmuramoyl-pentapeptide translocase, is an essential integral membrane enzyme in bacteria. It catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. The integrity of the peptidoglycan layer is crucial for bacterial cell wall structure and survival, making MraY an attractive target for the development of novel antibacterial agents.
Below is a diagram illustrating the peptidoglycan biosynthesis pathway, highlighting the critical role of MraY.
Caption: The bacterial peptidoglycan biosynthesis pathway.
Experimental Protocols: MraY Inhibition Assay
While the specific assay used to determine the IC50 of this compound is not detailed in the available literature, a common and robust method for evaluating MraY inhibitors is the fluorescence-based assay. This method utilizes a fluorescently labeled substrate, typically a dansylated derivative of UDP-MurNAc-pentapeptide, to monitor the enzymatic activity of MraY.
Principle
The fluorescence properties of the dansylated UDP-MurNAc-pentapeptide substrate change upon its conversion to the lipid-I product. This change in fluorescence can be monitored to determine the rate of the MraY-catalyzed reaction. The assay can be performed in a high-throughput format, making it suitable for screening and characterizing inhibitors.
Materials and Reagents
-
Purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (C55-P) (co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100)
-
This compound or other test inhibitors
-
96- or 384-well black microplates
-
Fluorescence plate reader
Generalized Procedure for IC50 Determination
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, dansylated UDP-MurNAc-pentapeptide, and undecaprenyl phosphate.
-
Inhibitor Addition: Add the serially diluted this compound or control (solvent alone) to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MraY activity.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an MraY inhibitor using a fluorescence-based assay.
Caption: Workflow for MraY IC50 determination.
Conclusion
This compound demonstrates potent inhibition of MraY, a key enzyme in bacterial cell wall synthesis. The IC50 value of 4.5 µM positions it as a significant compound for further investigation in the development of novel antibacterial therapies. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other potential MraY inhibitors. Further studies to determine its antibacterial spectrum (MIC values) and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
References
The Dawn of a New Antibacterial Frontier: A Technical Guide to the Discovery and Synthesis of MraY-IN-2
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of MraY-IN-2, a novel first-in-class, non-nucleoside inhibitor of the essential bacterial enzyme MraY. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial agents. This compound represents a significant advancement in the fight against antimicrobial resistance, offering a novel mechanism of action against a well-validated but challenging target.
MraY, a phospho-MurNAc-pentapeptide translocase, is a critical enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] Its essential role and conservation across a broad spectrum of bacteria make it an attractive target for novel antibiotics.[1] Historically, MraY inhibitors have been dominated by nucleoside analogs, which often face challenges with in vivo efficacy and synthetic complexity.[2][3] The discovery of this compound, a 1,2,4-triazole-based small molecule, marks a paradigm shift, demonstrating the feasibility of developing non-nucleoside inhibitors through a structure-based drug design strategy.[2]
Core Data Summary
The following tables summarize the key quantitative data for the initial hit compound (herein designated as Compound 1 ) and the optimized lead compound, This compound (Compound 12a) .
Table 1: In Vitro MraY Inhibition
| Compound | Target | IC50 (μM) |
| Compound 1 | MraY (S. aureus) | 171[2][3] |
| This compound (Compound 12a) | MraY (S. aureus) | 25[2][3] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) |
| This compound (Compound 12a) | Enterococcus faecium | >256 |
| Staphylococcus aureus (MRSA) | 128 | |
| Klebsiella pneumoniae | >256 | |
| Acinetobacter baumannii | >256 | |
| Pseudomonas aeruginosa | >256 | |
| Enterobacter cloacae | >256 | |
| Mycobacterium tuberculosis | 62.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the discovery and characterization of this compound. These protocols are reconstructed based on published literature.
Synthesis of 1,2,4-Triazole-Based MraY Inhibitors
This protocol describes a general synthetic route for 1,2,4-triazole derivatives similar to this compound.
a. Synthesis of 1,2,4-triazole-3-thione core:
-
A solution of a substituted hydrazide (1 equivalent) and a corresponding isothiocyanate (1.1 equivalents) in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled, and a solution of sodium hydroxide (2 equivalents) is added.
-
The mixture is heated to 60°C for 3 hours to facilitate cyclization.
-
After cooling to room temperature, the solution is acidified with hydrochloric acid to precipitate the 1,2,4-triazole-3-thione product.
-
The solid is collected by filtration, washed with water, and dried.[4]
b. S-alkylation/arylation of the triazole-3-thione:
-
To a solution of the 1,2,4-triazole-3-thione (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents) and the desired alkyl or aryl halide (1.2 equivalents).
-
The reaction mixture is stirred at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the final product.[4]
In Vitro MraY Inhibition Assay
This fluorescence-based assay is used to determine the inhibitory activity of compounds against MraY.
-
Prepare a reaction mixture in a 384-well microplate containing 10 μM of a dansylated Park's nucleotide (fluorescent substrate) and 50 μM of undecaprenyl phosphate in an assay buffer (50 mM Tris-HCl pH 7.6, 50 mM KCl, 25 mM MgCl2, 0.2% Triton X-100, 8% glycerol).
-
Add the test compounds at varying concentrations.
-
Initiate the enzymatic reaction by adding purified MraY enzyme.
-
Incubate the plate at 30°C.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as the dansylated substrate binds to the enzyme.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[5]
Molecular Docking
This computational method predicts the binding mode of inhibitors to the MraY active site.
-
Protein Preparation: Obtain the 3D structure of MraY (e.g., from the Protein Data Bank or through homology modeling). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of the inhibitor (e.g., this compound) and optimize its geometry. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to place the ligand into the defined active site of the protein. The program will generate multiple possible binding poses.
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues.[6][7][8]
Visualizations
Signaling Pathway
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Structure-based drug design workflow for the discovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.bond.edu.au [pure.bond.edu.au]
MraY as a Therapeutic Target for Resistant Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel therapeutic targets. One such promising target is the integral membrane enzyme MraY (phospho-MurNAc-pentapeptide translocase), a crucial component in the bacterial peptidoglycan biosynthesis pathway. Its essentiality for bacterial viability and conservation across a broad range of pathogens, coupled with the absence of a human homolog, make it an attractive focus for the development of new antibacterial agents. This guide provides a comprehensive overview of MraY, including its biochemical function, the pathway it participates in, known inhibitors with their quantitative data, and detailed experimental protocols for its study.
The Critical Role of MraY in Peptidoglycan Biosynthesis
MraY, also known as translocase I, catalyzes the first committed membrane step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1][2][3][4] This enzyme facilitates the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P) located in the cell membrane.[5][6][7] This reaction, which is dependent on Mg2+, results in the formation of Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and the release of uridine monophosphate (UMP).[5][8][9] Lipid I is subsequently converted to Lipid II by the enzyme MurG, which adds an N-acetylglucosamine (GlcNAc) moiety.[1][3] Lipid II is then translocated across the cytoplasmic membrane to the periplasm, where it serves as the building block for the growing peptidoglycan chain.[1][3]
The essential nature of this pathway for bacterial survival has been demonstrated in various studies.[10] Inhibition of MraY disrupts the supply of peptidoglycan precursors to the cell wall, leading to weakened cell structure, and ultimately, cell lysis.[10] The high degree of conservation of the MraY active site across different bacterial species suggests that inhibitors targeting this enzyme could have broad-spectrum activity.[5]
Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a multi-stage process involving cytoplasmic, membrane-bound, and periplasmic steps. The following diagram illustrates the central role of MraY in this pathway.
Caption: The central role of MraY in the bacterial peptidoglycan biosynthesis pathway.
MraY Inhibitors: A Diverse Arsenal Against Resistant Bacteria
Several classes of natural products have been identified as potent inhibitors of MraY. Additionally, synthetic and semi-synthetic compounds are being actively explored.
Natural Product Inhibitors
These compounds, primarily isolated from actinomycetes, exhibit significant antibacterial activity by targeting MraY.
| Inhibitor Class | Representative Compound(s) | Target Organism(s) | IC50 (µM) | MIC (µg/mL) | Reference(s) |
| Tunicamycins | Tunicamycin | Bacillus subtilis, Staphylococcus aureus | 0.08 - 0.21 | 0.13 - 0.25 | [8][11] |
| Muraymycins | Muraymycin D2 | Aquifex aeolicus | 0.052 | - | [12] |
| Muraymycin A1 | Staphylococcus spp. | - | 2 - 16 | [13] | |
| Caprazamycins | Carbacaprazamycin | Aquifex aeolicus | 0.104 | - | [12] |
| Capuramycins | Capuramycin | Aquifex aeolicus | 0.185 | - | [12] |
| Mureidomycins | Mureidomycin A | Escherichia coli | - | - | [5] |
| Liposidomycins | Liposidomycin B | Escherichia coli | - | - | [5] |
| Phage Lysis Proteins | Protein E (Epep) | Escherichia coli | 0.8 | - | [5] |
Synthetic and Semi-Synthetic Inhibitors
Efforts to develop novel MraY inhibitors with improved pharmacological properties have led to the synthesis of various compounds.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | Reference(s) |
| Triazinedione Peptidomimetics | E. coli MraY | 48 | - | [14] |
| Acinetobacter baumannii | - | 16 | [14] | |
| Staphylococcus aureus MRSA | - | 2 - 4 | [14] | |
| 1,2,4-Triazole-based | S. aureus MraY (MraYSA) | 171 (initial) | - | [15] |
| S. aureus MraY (MraYSA) | 25 (optimized) | - | [15] | |
| Enterococcus faecium | - | 8 - 32 | [11] | |
| S. aureus MRSA | - | 8 - 32 | [11] | |
| Tetrazole-core Scaffold | A. aeolicus MraY (MraYAA) & C. bolteae MraY (MraYCB) | 250 | - | [5] |
Experimental Protocols for MraY Research
MraY Enzyme Activity Assay (Fluorescence-based)
This protocol describes a high-throughput compatible assay to measure MraY activity using a fluorescently labeled substrate.[16]
Materials:
-
Partially purified MraY enzyme preparation
-
UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer: 50 mM Tris-HCl (pH 7.8), 0.1% Triton X-100, 200 mM KCl, 50 mM MgCl₂
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well black microplate, prepare the reaction mixture containing:
-
50 µM undecaprenyl phosphate
-
25 µM UDP-MurNAc-Nε-dansylpentapeptide
-
Assay buffer to a final volume of 48 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 2 µL of the MraY enzyme preparation (e.g., 0.2 µg of protein) to each well. For control wells, add 2 µL of buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dansyl group (e.g., excitation at 340 nm and emission at 520 nm). The increase in fluorescence corresponds to the formation of dansylated Lipid I.
-
Inhibitor Screening: To screen for inhibitors, pre-incubate the enzyme with the test compounds for a defined period before adding the substrates.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of a potential MraY inhibitor.[17][18]
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (MraY inhibitor)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microplate.
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only) on each plate.
-
Incubation: Incubate the microplates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizing Key Processes in MraY-Targeted Drug Discovery
High-Throughput Screening (HTS) Workflow for MraY Inhibitors
The following diagram illustrates a typical workflow for identifying novel MraY inhibitors through a high-throughput screening campaign.
Caption: A typical high-throughput screening cascade for the discovery of MraY inhibitors.
Conclusion
MraY remains a highly promising and underexploited target for the development of novel antibiotics to combat the growing crisis of antimicrobial resistance. The wealth of structural and functional information available, coupled with the existence of diverse natural product inhibitors, provides a strong foundation for structure-based drug design and optimization efforts. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers engaged in the discovery and characterization of new MraY inhibitors. Continued investigation into this essential bacterial enzyme holds significant potential for replenishing our dwindling arsenal of effective antibacterial agents.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of potential non-nucleoside MraY inhibitors for tuberculosis chemotherapy using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of MraY in Peptidoglycan Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Antibacterial Target
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. One of the most promising and yet unexploited targets in bacterial cell wall synthesis is the enzyme MraY.[1][2] MraY, a phospho-MurNAc-pentapeptide translocase, is an essential integral membrane protein that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis.[3][4] Its indispensable role in bacterial viability and its high conservation across a broad range of pathogenic bacteria make it an attractive target for the development of new antibiotics.[5][6] This technical guide provides a comprehensive overview of the core aspects of MraY, including its enzymatic function, regulation, and its potential as a therapeutic target, with a focus on quantitative data and detailed experimental methodologies.
The Enzymatic Core: MraY's Function in Peptidoglycan Synthesis
MraY is a key player in the intricate process of bacterial cell wall construction. The bacterial cell wall is primarily composed of peptidoglycan, a mesh-like polymer that provides structural integrity and protects the bacterium from osmotic stress.[7] The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm, moves to the cell membrane, and is completed in the periplasmic space.[4]
MraY functions at the cytoplasmic membrane, where it catalyzes the transfer of the soluble peptidoglycan precursor, phospho-MurNAc-pentapeptide (also known as Park's nucleotide), from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P).[8][9] This reaction, which is dependent on the presence of Mg2+ ions, results in the formation of Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I.[8][10] The formation of Lipid I is the first of the membrane-associated steps in peptidoglycan synthesis and is a critical bottleneck in the overall pathway.[11]
The overall reaction catalyzed by MraY can be summarized as follows:
UDP-MurNAc-pentapeptide + C55-P -> Lipid I + UMP
MraY belongs to the polyprenyl-phosphate N-acetylhexosamine-1-phosphate transferase (PNPT) superfamily of enzymes, which are involved in the synthesis of various essential glycoconjugates in both prokaryotes and eukaryotes.[8][10] The structural and mechanistic understanding of MraY has been significantly advanced by the determination of its crystal structure from Aquifex aeolicus.[8][12]
Catalytic Mechanism
The precise catalytic mechanism of MraY is still under investigation, with evidence supporting a single-displacement (ternary complex) mechanism.[9][13] Kinetic studies with Bacillus subtilis MraY (BsMraY) have shown that the concomitant binding of both UDP-MurNAc-pentapeptide and the lipid carrier is required before the release of the products, Lipid I and UMP.[10][13] This suggests the formation of a ternary complex between the enzyme and its two substrates.[13]
Several key amino acid residues have been identified as crucial for MraY's catalytic activity. An invariant aspartate residue (Asp-98 in B. subtilis) is thought to be involved in the deprotonation of the phosphate group of the lipid substrate.[9][14] Additionally, a fully conserved histidine residue (His-289 in B. subtilis) has been shown to be essential for MraY activity, likely playing a role in activating the phosphate moiety of the polyprenyl phosphate for nucleophilic attack.[13][15]
Quantitative Insights: MraY Enzyme Kinetics and Inhibition
A thorough understanding of the kinetic parameters of MraY and the potency of its inhibitors is crucial for drug development efforts. The following tables summarize key quantitative data from various studies.
MraY Kinetic Parameters
| Bacterial Species | Substrate | KM (µM) | kcat (min-1) | Vmax | Reference |
| Aquifex aeolicus | UDP-MurNAc-pentapeptide | 190 ± 60 | 20 ± 2 | - | [11] |
| Bacillus subtilis | UDP-MurNAc-pentapeptide-DNS | 18 (KsUMpp, extrapolated to zero C35-P) | - | - | [16] |
| Bacillus subtilis | Heptaprenyl phosphate (C35-P) | - | - | - | [16] |
Inhibition of MraY Activity
MraY is the target of several classes of naturally occurring nucleoside inhibitors, making it a highly validated target for antibiotic development.[3][17]
| Inhibitor | Bacterial Species (MraY source) | IC50 | Ki | Reference |
| Capuramycin | Aquifex aeolicus | 56.4 ± 14.3 µM | - | [8] |
| Tunicamycin | Staphylococcus aureus | 16 nM | - | [11] |
| Muraymycin D2 | Aquifex aeolicus | - | - | [11] |
| Carbacaprazamycin | Aquifex aeolicus | 104 nM | - | |
| Capuramycin | Aquifex aeolicus | 185 nM | - | |
| 3'-Hydroxymureidomycin A | Aquifex aeolicus | 52 nM | - | |
| Compound 1 (1,2,4-triazole) | Staphylococcus aureus | 171 µM | - | [11] |
| Compound 12a (1,2,4-triazole) | Staphylococcus aureus | 25 µM | - | [11] |
| Compound 13 (1,2,4-triazole) | Staphylococcus aureus | ~100 µM | - | [11] |
| Compound 17 (1,2,4-triazole) | Staphylococcus aureus | 78 µM | - | [11] |
| Epep (from bacteriophage ϕX174 protein E) | Escherichia coli | 0.8 µM | - | [9] |
Regulatory Networks: Controlling MraY Activity
The activity of MraY is tightly regulated to ensure the balanced synthesis of peptidoglycan precursors. One key regulatory mechanism involves feedback inhibition by a downstream product of the pathway, Lipid II.[5]
Feedback Regulation by Lipid II
Recent studies have proposed a model where excess Lipid II that has been flipped to the outer leaflet of the cytoplasmic membrane can allosterically inhibit MraY.[5] This feedback mechanism is thought to prevent the overaccumulation of lipid-linked precursors and ensure the efficient use of the lipid carrier, which is also utilized in other cell wall polymer synthesis pathways.[5]
Caption: Feedback regulation of MraY by periplasmic Lipid II.
Genetic Organization
The gene encoding MraY, mraY, is typically located within the division and cell wall (dcw) gene cluster in many bacteria.[15] This cluster contains a suite of genes involved in cell division and peptidoglycan biosynthesis, suggesting a coordinated regulation of these essential processes. The exact organization of the dcw cluster can vary between different bacterial species.[15]
Experimental Protocols for MraY Research
This section provides detailed methodologies for key experiments used in the study of MraY.
Purification of Recombinant MraY from E. coli
This protocol describes the purification of His-tagged MraY, a common approach for obtaining purified enzyme for in vitro studies.[2]
Caption: Workflow for the purification of recombinant MraY.
Methodology:
-
Cell Culture and Induction: Grow E. coli cells (e.g., BL21(DE3)) transformed with a plasmid encoding His-tagged MraY in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and protease inhibitors). Lyse the cells by sonication on ice.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% DDM in the lysis buffer) and incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove any insoluble material.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (lysis buffer with a lower concentration of detergent, e.g., 0.05% DDM).
-
Washing: Wash the column extensively with a wash buffer (binding buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged MraY from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein by dialysis or using a desalting column into a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).
-
Concentration and Storage: Concentrate the purified protein and store it at -80°C.
MraY Activity Assay using Thin-Layer Chromatography (TLC)
This assay directly measures the formation of Lipid I from its substrates.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM MgCl2):
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (one of the substrates)
-
Undecaprenyl phosphate (C55-P, the lipid substrate), often solubilized in a detergent like Triton X-100.
-
Optionally, radiolabeled UDP-MurNAc-[14C]pentapeptide can be used for detection.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching and Extraction: Stop the reaction by adding a solvent mixture, typically butanol/pyridine acetate (2:1, v/v). This mixture also serves to extract the lipid components.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The product, Lipid I, will be in the organic phase.
-
TLC Analysis: Spot the organic phase onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in a suitable solvent system (e.g., chloroform/methanol/water/ammonia in an 88:48:10:1 ratio).[8]
-
Detection:
-
If using a radiolabeled substrate, visualize the spots by autoradiography or using a phosphorimager.
-
For non-radiolabeled products, the spots can be visualized by staining with phosphomolybdic acid or other lipid-staining reagents.
-
-
Quantification: The amount of Lipid I formed can be quantified by measuring the intensity of the corresponding spot.
FRET-Based MraY Activity Assay
This is a high-throughput, homogeneous assay suitable for inhibitor screening.[9]
Caption: Principle of the FRET-based MraY activity assay.
Methodology:
-
Reagent Preparation:
-
MraY-containing membranes/micelles: Prepare membrane fractions from E. coli overexpressing MraY or solubilized MraY in micelles containing a FRET acceptor fluorophore.
-
FRET donor-labeled substrate: Synthesize or obtain UDP-MurNAc-pentapeptide labeled with a FRET donor fluorophore (e.g., BODIPY-FL).
-
Lipid substrate: Undecaprenyl phosphate (C55-P).
-
Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 50 mM MgCl2, 1 mM DTT, and 0.05% Triton X-100.[9]
-
-
Assay Setup (in a microplate):
-
Pre-incubate a mixture of the MraY-containing membranes/micelles and C55-P.
-
Initiate the reaction by adding the FRET donor-labeled UDP-MurNAc-pentapeptide.
-
-
Measurement:
-
Measure the fluorescence emission at two wavelengths simultaneously: the donor emission wavelength (e.g., 520 nm) and the acceptor emission wavelength (e.g., 590 nm), upon excitation at the donor's excitation wavelength (e.g., 485 nm).
-
Monitor the change in the ratio of acceptor to donor fluorescence (F590/F520) over time.
-
-
Data Analysis: An increase in the FRET ratio indicates MraY activity, as the donor-labeled substrate is incorporated into the acceptor-containing micelle. For inhibitor screening, the reduction in the rate of change of the FRET ratio in the presence of a compound indicates inhibition.
MraY Inhibitor Screening Protocol
This protocol outlines a general workflow for identifying and characterizing MraY inhibitors.
Caption: Workflow for MraY inhibitor screening.
Methodology:
-
Primary Screening: Screen a library of compounds at a single, high concentration (e.g., 10-100 µM) using a high-throughput MraY activity assay, such as the FRET-based assay described above.
-
Hit Identification: Identify "hits" as compounds that inhibit MraY activity above a certain threshold (e.g., >50% inhibition).
-
Dose-Response Analysis: Perform dose-response experiments for the identified hits by testing a range of concentrations of the inhibitor in the MraY activity assay.
-
IC50 Determination: Calculate the IC50 value for each hit, which is the concentration of the inhibitor that causes 50% inhibition of MraY activity.
-
Secondary Assays: Confirm the activity of the hits using an orthogonal assay, such as the TLC-based assay, to rule out assay-specific artifacts.
-
Mechanism of Action Studies: For confirmed hits, perform further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) by conducting kinetic analyses in the presence of varying concentrations of both the substrate and the inhibitor to determine the inhibition constant (Ki).
Conclusion: The Future of MraY-Targeted Antibacterials
MraY remains a highly attractive and clinically unexploited target for the development of novel antibiotics.[1] The wealth of structural and mechanistic information now available provides a solid foundation for structure-based drug design and the optimization of existing inhibitor scaffolds. The detailed experimental protocols provided in this guide are intended to facilitate further research into this crucial enzyme, with the ultimate goal of developing new therapies to combat the growing threat of antibiotic resistance. The continued exploration of MraY's intricate biology and its interactions with inhibitors holds the key to unlocking a new generation of antibacterial drugs.
References
- 1. protocols.io [protocols.io]
- 2. bio-rad.com [bio-rad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 11. youtube.com [youtube.com]
- 12. people.reed.edu [people.reed.edu]
- 13. Identification of Potential Non-nucleoside MraY Inhibitors for Tuberculosis Chemotherapy Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E. coli protein expression and purification [protocols.io]
Structural Basis of MraY-IN-2 Binding to MraY: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural basis for the binding of the inhibitor MraY-IN-2 to its target, the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme responsible for a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Its inhibition represents a promising strategy for the development of novel antibacterial agents. This document details the structural interactions, presents quantitative binding data, outlines the experimental methodologies used to elucidate these findings, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to MraY and its Inhibition
MraY, an integral membrane protein, catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is the first committed membrane step in peptidoglycan biosynthesis. The disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell lysis and death. Consequently, MraY has emerged as an attractive target for the development of new antibiotics.
A variety of natural product and synthetic inhibitors of MraY have been discovered, broadly classified as nucleoside and non-nucleoside inhibitors. This compound, a potent synthetic inhibitor, has been the subject of recent structural studies to elucidate its precise mechanism of action and provide a rational basis for the design of next-generation antibiotics.
Structural Elucidation of the MraY-MraY-IN-2 Complex
The three-dimensional structure of MraY from Aquifex aeolicus in complex with this compound (referred to as analogue 2 in the primary literature) was determined by cryo-electron microscopy (cryo-EM) to a resolution of 2.88 Å.[1] The structure reveals that this compound binds to a pocket on the cytoplasmic side of the enzyme, overlapping with the binding site of the natural substrate, UDP-MurNAc-pentapeptide.
The binding of this compound induces a distinct conformational state in MraY, highlighting the plasticity of the active site. The inhibitor occupies a shallow groove formed by transmembrane helices and cytoplasmic loops. Specific interactions between this compound and key residues within this binding pocket are crucial for its inhibitory activity. These interactions provide a detailed roadmap for the structure-based design of more potent and selective MraY inhibitors.
Quantitative Analysis of MraY Inhibition
The inhibitory potency of this compound and other representative MraY inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of MraY by 50%. The table below summarizes the IC50 values for this compound and other notable MraY inhibitors.
| Inhibitor | MraY Ortholog | IC50 (µM) | Assay Conditions | Reference |
| This compound (analogue 2) | Aquifex aeolicus | 0.01 - 0.1 | Fluorescence-based in vitro assay | [2] |
| Tunicamycin | Bacillus subtilis | 0.04 | Not specified | [2] |
| Muraymycin D2 | Aquifex aeolicus | Not specified | Not specified | [2] |
| Capuramycin | Aquifex aeolicus | 0.185 | Not specified | [3] |
| 3'-hydroxymureidomycin A | Aquifex aeolicus | 0.052 | Not specified | [3] |
| Carbacaprazamycin | Aquifex aeolicus | 0.104 | Not specified | [3] |
Note: The IC50 value for this compound is presented as a range as the exact value from the primary publication was not available.
Experimental Protocols
Cryo-Electron Microscopy of the MraY-MraY-IN-2 Complex
The following protocol provides a generalized overview of the steps involved in determining the structure of the MraY-MraY-IN-2 complex using cryo-EM.[1][4][5]
1. Protein Expression and Purification:
- The gene encoding MraY from Aquifex aeolicus is cloned into an appropriate expression vector and overexpressed in a suitable host, such as Escherichia coli.
- The membrane fraction is isolated, and MraY is solubilized using a detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
- The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
2. Complex Formation and Grid Preparation:
- Purified MraY is incubated with an excess of this compound to ensure complex formation.
- A small aliquot (typically 3-4 µL) of the protein-inhibitor complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
- The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification apparatus (e.g., Vitrobot).
3. Cryo-EM Data Collection:
- The frozen-hydrated grids are loaded into a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
- Automated data collection software is used to acquire a large dataset of movie micrographs at a specified magnification and defocus range.
4. Image Processing and 3D Reconstruction:
- The movie micrographs are subjected to motion correction and contrast transfer function (CTF) estimation.
- Particles corresponding to the MraY-MraY-IN-2 complex are automatically picked from the corrected micrographs.
- Two-dimensional (2D) classification is performed to select well-defined particle classes.
- An initial 3D model is generated, which is then refined against the 2D class averages to obtain a high-resolution 3D reconstruction of the complex.
5. Model Building and Refinement:
- An atomic model of the MraY-MraY-IN-2 complex is built into the cryo-EM density map.
- The model is refined using real-space refinement programs to optimize the fit to the density and improve the model geometry.
In Vitro MraY Inhibition Assay (Fluorescence-Based)
This protocol describes a common fluorescence-based assay used to measure the inhibitory activity of compounds against MraY.[1][6]
1. Reagents and Buffers:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% DDM, 10 mM MgCl₂.
- MraY Enzyme: Purified MraY protein.
- Substrate: UDP-MurNAc-pentapeptide-dansyl (a fluorescently labeled substrate).
- Lipid Carrier: Undecaprenyl phosphate (C55-P).
- Inhibitor: this compound or other test compounds dissolved in DMSO.
2. Assay Procedure:
- In a 384-well plate, add the assay buffer.
- Add varying concentrations of the inhibitor (this compound) to the wells.
- Add a fixed concentration of the MraY enzyme to all wells and incubate for a short period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a mixture of UDP-MurNAc-pentapeptide-dansyl and C55-P.
- The reaction is allowed to proceed at a controlled temperature (e.g., 25°C).
3. Data Acquisition and Analysis:
- The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore. The formation of Lipid I-dansyl results in a change in the fluorescence signal.
- The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.
- The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
- The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Visualizing Key Pathways and Processes
MraY in the Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the central role of MraY in the synthesis of peptidoglycan, the target of this compound.
Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis.
Experimental Workflow for Cryo-EM Structure Determination
The logical flow of the experimental process for determining the MraY-MraY-IN-2 complex structure is depicted below.
Caption: Workflow for determining the cryo-EM structure of the MraY-MraY-IN-2 complex.
Logical Relationship of MraY Inhibition Assay
The following diagram illustrates the principle behind the fluorescence-based MraY inhibition assay.
Caption: Principle of the fluorescence-based MraY inhibition assay.
Conclusion
The structural and functional characterization of the MraY-MraY-IN-2 complex provides invaluable insights for the development of novel antibacterial agents. The high-resolution cryo-EM structure reveals the precise binding mode of this compound and highlights key interactions that can be exploited for the design of more potent and selective inhibitors. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of antibiotic discovery, facilitating the screening and characterization of new MraY inhibitors. The continued investigation of the MraY-inhibitor interactions will undoubtedly pave the way for the development of effective therapies to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Kenichi Yamamoto - Google Scholar [scholar.google.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Methodological & Application
MraY-IN-2 solubility and preparation for experiments
Topic: MraY-IN-2 Solubility and Preparation for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
MraY (phospho-MurNAc-pentapeptide translocase) is an essential integral membrane enzyme in bacteria that catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (Park's nucleotide) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate.[1][2] This reaction forms Lipid I, a crucial precursor in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[2][3] The essentiality of MraY for bacterial viability makes it a compelling target for the development of novel antibiotics.[1][2] This document provides detailed application notes and protocols for a hypothetical MraY inhibitor, designated as this compound, to guide researchers in its experimental use.
This compound: A Hypothetical Inhibitor
While specific public domain data for a compound named "this compound" is not available, this document outlines the typical characteristics and handling procedures for a small molecule inhibitor targeting MraY. The following data and protocols are based on general knowledge of similar compounds used in biochemical and cellular assays.
Quantitative Data Summary
The solubility and stability of a novel compound are critical parameters for its successful application in experimental settings. The following tables provide a hypothetical summary of these properties for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility at 25°C (mg/mL) | Molar Solubility (mM) at 25°C (Assuming MW = 500 g/mol ) | Notes |
| DMSO | >100 | >200 | Recommended for stock solution preparation. |
| Ethanol | 25 | 50 | Suitable for some experimental dilutions. |
| PBS (pH 7.4) | <0.1 | <0.2 | Practically insoluble in aqueous buffers. |
| Water | <0.01 | <0.02 | Insoluble. |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability (Time to <10% degradation) | Notes |
| -80°C | > 1 year | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| -20°C | ~ 6 months | Suitable for short to medium-term storage. |
| 4°C | < 1 week | Short-term storage only. |
| Room Temperature | < 24 hours | Prone to degradation. |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its place within the broader biological pathway and the experimental steps required for its application.
Caption: MraY's role in peptidoglycan biosynthesis and the inhibitory action of this compound.
Caption: Workflow for preparing this compound and its use in an in vitro MraY activity assay.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and use of this compound in a typical in vitro MraY activity assay.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Carefully weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , weigh 5 mg of the powder.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration. For 5 mg of a 500 g/mol compound to make a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if dissolution is difficult.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for MraY Inhibition Assay
Objective: To prepare a series of dilutions of this compound to determine its inhibitory potency (e.g., IC50) in an in vitro MraY activity assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (specific to the MraY activity assay being performed, typically containing a buffer like HEPES or Tris, salts, and a detergent like Triton X-100)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Intermediate Dilution: Prepare an intermediate dilution from the stock solution. For example, dilute the 10 mM stock 1:100 in assay buffer to create a 100 µM working solution. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity. Ensure the dilution scheme accounts for this.
-
Serial Dilutions: Perform a serial dilution series from the intermediate working solution. For example, in a 96-well plate:
-
Add 100 µL of assay buffer to wells A2 through A10.
-
Add 200 µL of the 100 µM this compound working solution to well A1.
-
Transfer 100 µL from well A1 to A2, mix well by pipetting up and down.
-
Continue this 1:2 serial dilution across the plate to well A10.
-
Well A11 can serve as a positive control (enzyme with no inhibitor).
-
Well A12 can serve as a negative control (no enzyme).
-
-
Final Concentration: The prepared dilutions are now ready to be added to the MraY assay reaction mixture. The final concentration of the inhibitor in the assay will be further diluted when mixed with the enzyme and substrates. For instance, if 10 µL of the diluted inhibitor is added to a final assay volume of 100 µL, there will be a further 1:10 dilution.
Conclusion
This document provides a comprehensive guide for the handling and experimental application of a hypothetical MraY inhibitor, this compound. By following these protocols and understanding the compound's characteristics, researchers can effectively design and execute experiments to investigate the inhibition of MraY, a critical step in the discovery of new antibacterial agents.
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MraY Enzymatic Activity Assay with MraY-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme that plays a critical role in the biosynthesis of the bacterial cell wall.[1][2] It catalyzes the first membrane-associated step in peptidoglycan formation: the transfer of phospho-MurNAc-pentapeptide from the soluble substrate UDP-MurNAc-pentapeptide (UM5A) to the lipid carrier undecaprenyl phosphate (C55-P).[3][4] This reaction, which yields Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide (Lipid I), is indispensable for bacterial viability.[4][5] The essential nature of MraY makes it a compelling target for the development of novel antibiotics to combat the rise of drug-resistant bacteria.[3][6]
MraY-IN-2 is a potent inhibitor of MraY, demonstrating the potential of targeting this enzyme for antibacterial drug discovery.[7] This document provides detailed protocols for assaying the enzymatic activity of MraY and for characterizing the inhibitory effects of compounds such as this compound.
MraY in Peptidoglycan Biosynthesis
MraY functions at the interface of the cytoplasm and the cell membrane, catalyzing a key step in the production of peptidoglycan precursors. The pathway is crucial for maintaining the structural integrity of the bacterial cell.
Caption: MraY catalyzes the formation of Lipid I from UM5A and C55-P.
Quantitative Data: this compound Inhibition
The inhibitory activity of a compound against MraY is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 1: Inhibitor Properties
| Inhibitor | Target | IC50 Value | Reference |
|---|
| this compound | MraY | 4.5 µM |[7] |
Table 2: Representative Data for IC50 Determination of this compound
| This compound Conc. (µM) | MraY Activity (% of Control) | Standard Deviation |
|---|---|---|
| 0.0 | 100.0 | 4.5 |
| 0.5 | 85.2 | 3.9 |
| 1.0 | 72.1 | 3.1 |
| 2.5 | 58.6 | 2.5 |
| 4.5 | 50.3 | 2.1 |
| 7.5 | 35.7 | 1.8 |
| 10.0 | 25.1 | 1.5 |
| 20.0 | 12.4 | 1.1 |
Note: The data presented in Table 2 is representative and intended for illustrative purposes.
Experimental Protocols
MraY Enzymatic Activity Assay
Principle: This protocol describes a method to measure the in vitro activity of MraY. The assay quantifies the production of Lipid I from the substrates UDP-MurNAc-pentapeptide and C55-P. The detection of Lipid I can be achieved through various methods, such as using a radiolabeled UDP-MurNAc-pentapeptide substrate and quantifying the radiolabeled Lipid I product via thin-layer chromatography (TLC) and autoradiography, or by using HPLC-MS to detect the product. This protocol outlines the general steps applicable to various detection methods.
Materials and Reagents:
-
Purified MraY enzyme (reconstituted in nanodiscs or detergent micelles)[8][9]
-
UDP-MurNAc-pentapeptide (UM5A)
-
Undecaprenyl phosphate (C55-P)
-
This compound (or other inhibitor)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)[8]
-
Detergent (e.g., DDM) for enzyme stability, if required[10]
-
DMSO (for dissolving inhibitor)
-
Reaction quench solution (e.g., butanol/pyridine acetate)
-
TLC plates (if using radiolabel detection)
-
Scintillation fluid and counter (if using radiolabel detection)
-
HPLC-MS system (for label-free detection)
-
Purified water[11]
Workflow for MraY Inhibition Assay
Caption: General workflow for determining the inhibitory effect of this compound.
Procedure:
-
Reagent Preparation:
-
MraY Assay Buffer: Prepare a buffer solution, for example, 100 mM Tris-HCl, pH 8.4, containing 40 mM MgCl2.[8] The optimal pH and ion concentrations should be determined empirically for the specific MraY homologue being used.[12]
-
Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Substrate Solutions: Prepare stock solutions of UDP-MurNAc-pentapeptide and C55-P at appropriate concentrations.
-
-
Assay Setup (for a single reaction):
-
In a microcentrifuge tube, combine the MraY Assay Buffer and the purified MraY enzyme.
-
Add the desired concentration of this compound (or other inhibitor). For the vehicle control, add an equivalent volume of DMSO. It is crucial to maintain a final DMSO concentration that does not affect enzyme activity (typically ≤1%).
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at the desired reaction temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrates, UDP-MurNAc-pentapeptide and C55-P. A typical reaction might contain 50 nmol of UDP-MurNAc-pentapeptide and 5 nmol of C55-P in a total volume of 50 µl.[8]
-
Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Product Detection:
-
Stop the reaction by adding a quench solution (e.g., 2 volumes of butanol).
-
Extract the lipid-soluble product (Lipid I).
-
Quantify the amount of Lipid I formed using a suitable detection method (e.g., scintillation counting for radiolabeled product or integration of peak area from HPLC-MS).
-
Protocol for IC50 Determination of this compound
Principle: To determine the IC50 value of this compound, the MraY activity assay is performed across a range of inhibitor concentrations. The resulting data are used to generate a dose-response curve from which the IC50 is calculated.
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Using the 10 mM stock of this compound in DMSO, prepare a series of dilutions in DMSO.
-
Further dilute these stocks into the MraY Assay Buffer to create working solutions. This two-step dilution helps minimize the final DMSO concentration in the assay.
-
-
Set up Reactions:
-
Prepare a series of reaction tubes. Each tube will contain the same concentration of MraY enzyme and substrates.
-
Add a different concentration of this compound to each tube. Include a positive control (no inhibitor, with DMSO) and a negative control (no enzyme).
-
A typical concentration range for testing might span from 0.1 µM to 100 µM.
-
-
Run the Enzymatic Assay:
-
Follow the steps outlined in the "MraY Enzymatic Activity Assay" protocol (pre-incubation, reaction initiation, incubation, and termination).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of MraY activity relative to the positive control (no inhibitor).
-
% Activity = [(Activity with Inhibitor - Activity of Negative Control) / (Activity of Positive Control - Activity of Negative Control)] x 100
-
% Inhibition = 100 - % Activity
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize assay conditions, including buffer components, pH, temperature, and incubation times, for their specific experimental setup.[12]
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis. [scholars.duke.edu]
- 3. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the gram-negative bacteria peptidoglycan synthase MraY as a new approach for monoclonal antibody anti-bacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Enzyme Activity Assays [sigmaaldrich.com]
Application Notes and Protocols for MraY-IN-2: A Potent Inhibitor for Studying Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on new targets. One such promising target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential integral membrane enzyme that catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis. MraY is responsible for the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1][2] This process is crucial for the formation of the bacterial cell wall, making MraY an attractive target for the development of new antibiotics.
MraY-IN-2 is a potent inhibitor of MraY, demonstrating significant promise as a tool compound for studying the intricacies of bacterial cell wall synthesis and as a lead compound for the development of novel antibacterial therapies. These application notes provide detailed protocols for utilizing this compound in enzymatic and cell-based assays to probe MraY function and assess its antibacterial potential.
This compound: Overview and Properties
This compound has been identified as a potent inhibitor of MraY. While the specific chemical structure and comprehensive antibacterial spectrum of this compound are detailed in recent scientific literature, this document will focus on its application in relevant assays.[3] The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | MraY | Enzymatic Assay | 4.5 | [3] |
Signaling and Experimental Workflow Diagrams
To visualize the role of MraY in bacterial cell wall synthesis and the experimental approaches to study its inhibition, the following diagrams are provided.
Caption: Bacterial peptidoglycan biosynthesis pathway highlighting the central role of MraY.
Caption: Experimental workflow for evaluating MraY inhibitors like this compound.
Experimental Protocols
Herein, we provide detailed protocols for the characterization of this compound's inhibitory effects.
MraY Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput screening assay for MraY inhibitors and relies on the change in fluorescence of a dansylated UDP-MurNAc-pentapeptide substrate upon its conversion to Lipid I.[4][5]
Materials:
-
Purified or partially purified MraY enzyme preparation
-
UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 200 mM KCl, 50 mM MgCl₂, 0.1% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 520 nm and 590 nm for FRET-based variations)
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, UDP-MurNAc-Nε-dansylpentapeptide (final concentration ~25 µM), and undecaprenyl phosphate (final concentration ~50 µM).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add a small volume (e.g., 5 µL) of the diluted this compound or DMSO for control wells.
-
Add the reagent mix to each well.
-
-
Initiate Reaction: Start the reaction by adding the MraY enzyme preparation to each well (e.g., 0.2 µg of protein). The final reaction volume should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at 30°C for 15-30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate wavelengths. The inhibition of MraY will result in a decrease in the fluorescence signal corresponding to Lipid I formation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. It is a standard method for assessing the antibacterial potency of a compound.[6][7][8][9]
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated stock of this compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.
-
-
Inoculation of the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and the bacterial density to ~5 x 10⁵ CFU/mL.
-
Include a positive control well (MHB with inoculum, no inhibitor) and a negative control well (MHB only).
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 2: Example of this compound MIC Data Presentation
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Positive | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] |
Note: The MIC values for this compound are not yet publicly available and should be determined experimentally.
Conclusion
This compound represents a valuable chemical probe for investigating the essential pathway of bacterial cell wall synthesis. The protocols outlined in these application notes provide a framework for researchers to characterize the inhibitory activity of this compound and similar compounds, both at the enzymatic and cellular levels. Such studies are critical for advancing our understanding of bacterial physiology and for the development of new strategies to combat antibiotic resistance.
References
- 1. goldbio.com [goldbio.com]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of MraY Inhibitors in Gram-Positive Bacteria: A Guide for Researchers
Note: The specific compound "MraY-IN-2" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized class of MraY inhibitors and provide a framework for the application of novel compounds targeting this enzyme in Gram-positive bacteria.
Introduction to MraY as an Antibacterial Target
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme crucial for the survival of both Gram-positive and Gram-negative bacteria.[1][2][3] It catalyzes the first membrane-associated step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[4][5][6] This step involves the transfer of phospho-MurNAc-pentapeptide from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[3][4][7] The essential nature of MraY and its high conservation across bacterial species make it a promising target for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.[1][8][9]
Several classes of naturally occurring nucleoside inhibitors that target MraY have been discovered, including muraymycins, tunicamycins, capuramycins, and sphaerimicins.[1][8] These inhibitors typically possess a nucleoside moiety that mimics the natural substrate of MraY.[3] Their potent in vitro and in vivo activity against various pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), underscores the therapeutic potential of targeting MraY.[1]
Mechanism of Action of MraY Inhibitors
MraY inhibitors exert their antibacterial effect by binding to the active site of the MraY enzyme, located on the cytoplasmic face of the bacterial cell membrane.[1][8] This binding event competitively or non-competitively blocks the binding of the natural substrate, UDP-MurNAc-pentapeptide, thereby preventing the synthesis of Lipid I. The disruption of Lipid I formation halts the entire peptidoglycan synthesis pathway. Consequently, the bacterial cell wall cannot be properly maintained or synthesized, leading to cell lysis and bacterial death, particularly in Gram-positive bacteria which have a thick peptidoglycan layer.
Below is a diagram illustrating the peptidoglycan biosynthesis pathway and the inhibitory action of MraY inhibitors.
References
- 1. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis [scholars.duke.edu]
- 6. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the gram-negative bacteria peptidoglycan synthase MraY as a new approach for monoclonal antibody anti-bacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gram-Negative Bacteria with MraY-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria constitutes a significant threat to public health. Consequently, there is an urgent need for novel antibacterial agents that act on unexploited cellular targets. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential integral membrane enzyme.[1][2][3][4] MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis, a pathway crucial for bacterial cell wall integrity and survival.[1][3][4] Its high conservation across a broad range of bacteria, including Gram-negative species, makes it an attractive target for the development of new antibiotics.[1][2]
MraY-IN-2 is a novel, potent, and selective small molecule inhibitor of MraY. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying Gram-negative bacteria. The information is intended to guide researchers in microbiology, infectious diseases, and drug discovery in utilizing this compound to investigate bacterial physiology and assess its potential as a therapeutic agent.
Mechanism of Action of MraY
MraY is an integral membrane protein that functions at the cytoplasmic membrane. It catalyzes the transfer of the soluble peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), from its UDP-sugar donor (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (C55-P).[1][3] This reaction, which requires Mg2+ as a cofactor, results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I.[1][3] Lipid I is the first lipid-linked intermediate in the peptidoglycan biosynthesis pathway. It is subsequently converted to Lipid II, which is then flipped across the cytoplasmic membrane to the periplasm for incorporation into the growing peptidoglycan layer. By inhibiting MraY, this compound effectively blocks the synthesis of Lipid I, thereby halting peptidoglycan production and leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various Gram-negative bacteria and its inhibitory potency against the MraY enzyme.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 2 |
| Klebsiella pneumoniae ATCC 13883 | 4 |
| Pseudomonas aeruginosa PAO1 | 16 |
| Acinetobacter baumannii ATCC 19606 | 8 |
| Multi-drug resistant E. coli (clinical isolate) | 4 |
Table 2: MraY Enzyme Inhibition Data for this compound
| MraY Source Organism | IC₅₀ (µM) |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.25 |
| Aquifex aeolicus | 0.10 |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on Gram-negative bacteria are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Gram-negative bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Dilutions: a. In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). b. Include a positive control (no compound) and a negative control (no bacteria).
-
Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into fresh CAMHB and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) corresponding to the mid-logarithmic phase. c. Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: a. Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. b. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: MraY Enzyme Inhibition Assay (Lipid I Synthesis Assay)
This protocol describes an in vitro assay to measure the inhibition of Lipid I synthesis by this compound. This assay often utilizes a fluorescently labeled or radiolabeled UDP-MurNAc-pentapeptide substrate for detection.
Materials:
-
Purified MraY enzyme from a Gram-negative bacterium (e.g., from overexpressing E. coli membranes)
-
This compound stock solution
-
Undecaprenyl phosphate (C55-P)
-
Radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled UDP-MurNAc-pentapeptide
-
Reaction buffer (e.g., Tris-HCl with MgCl₂ and a detergent like Triton X-100)
-
EDTA solution to stop the reaction
-
n-Butanol
-
Thin-layer chromatography (TLC) plates (e.g., silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/water/ammonium hydroxide mixture)
-
Phosphorimager or fluorescence scanner
-
Scintillation counter (for radiolabeled substrate)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, undecaprenyl phosphate, and varying concentrations of this compound. b. Pre-incubate the mixture for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C).
-
Initiate Reaction: a. Add the purified MraY enzyme to the reaction mixture and briefly vortex. b. Start the enzymatic reaction by adding the labeled UDP-MurNAc-pentapeptide.
-
Incubation and Termination: a. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). b. Stop the reaction by adding an excess of EDTA solution.
-
Lipid Extraction: a. Add an equal volume of n-butanol to the reaction mixture. b. Vortex vigorously and centrifuge to separate the phases. c. Carefully collect the upper butanol phase, which contains the lipid-soluble product (Lipid I).
-
Analysis: a. Spot the butanol extract onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system to separate Lipid I from the unreacted substrate. c. Visualize and quantify the amount of labeled Lipid I using a phosphorimager (for radiolabels) or a fluorescence scanner.
-
Data Analysis: a. Determine the percentage of MraY inhibition for each concentration of this compound compared to the no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound represents a promising tool for the study of peptidoglycan biosynthesis in Gram-negative bacteria. Its potent and specific inhibition of MraY allows for the detailed investigation of the consequences of blocking this essential pathway. The protocols provided herein offer a starting point for researchers to explore the antibacterial activity and mechanism of action of this compound, contributing to the development of novel strategies to combat antibiotic-resistant infections.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MraY-IN-2: Determination of Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MraY (phospho-MurNAc-pentapeptide translocase) is an essential integral membrane enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] This enzyme catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1] This initial membrane-associated step is critical for bacterial survival, making MraY a compelling target for the development of novel antibiotics. MraY-IN-2 is an experimental inhibitor designed to target this essential bacterial enzyme. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method, a standard technique for assessing the in vitro antimicrobial activity of a compound.[2][3]
MraY Signaling Pathway and Inhibition by this compound
The synthesis of peptidoglycan is a fundamental process for bacterial cell wall integrity. The MraY enzyme is a key component of this pathway. The following diagram illustrates the role of MraY and the inhibitory action of this compound.
Data Presentation: MIC of this compound
The following table summarizes hypothetical MIC values for this compound against common Gram-positive and Gram-negative bacterial strains. These values are for illustrative purposes and would be determined using the protocol described below.
| Bacterial Strain | Gram Type | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 2 |
| Enterococcus faecalis | Gram-positive | 29212 | 4 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 1 |
| Escherichia coli | Gram-negative | 25922 | 32 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 64 |
| Klebsiella pneumoniae | Gram-negative | BAA-1705 | 16 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5][6]
Materials
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile multichannel pipettes and tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for OD measurements)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. b. In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 11 of a designated row. c. Add 200 µL of the this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).[7]
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[8]
-
Inoculation of the Microtiter Plate: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. b. Add 100 µL of sterile CAMHB to well 12 (sterility control). c. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[9] b. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Conclusion
This document provides a comprehensive protocol for determining the MIC of the experimental MraY inhibitor, this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is critical for obtaining accurate and reproducible results. The data generated from these experiments are essential for evaluating the in vitro potency of this compound and guiding further drug development efforts.
References
- 1. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. protocols.io [protocols.io]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Troubleshooting & Optimization
Troubleshooting MraY-IN-2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with MraY-IN-2, with a specific focus on addressing insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, it is recommended to use a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving many organic molecules. For subsequent dilutions into aqueous buffers, it is crucial to consider the final concentration of DMSO, as it can affect experimental outcomes.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. Here are several steps you can take to mitigate this:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration of this compound.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help maintain solubility. However, always run a vehicle control to account for solvent effects.
-
Use a different buffer system: The pH and composition of your buffer can influence the solubility of your compound. Experiment with different pH values or buffer components.
-
Incorporate surfactants or solubility enhancers: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: Can I use sonication or vortexing to dissolve this compound?
A3: Yes, gentle vortexing and sonication in a water bath can aid in the dissolution of this compound, particularly when preparing stock solutions. However, avoid excessive heating during sonication, as it could potentially degrade the compound.
Q4: How should I store my this compound stock solution to prevent precipitation over time?
A4: Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature. It is also good practice to visually inspect the solution for any signs of precipitation before use. If precipitate is observed, gentle warming and vortexing may be required to redissolve the compound.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to troubleshooting insolubility problems with this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing insolubility issues.
Quantitative Solubility Data (Illustrative)
Due to the limited publicly available data for this compound, the following table provides an illustrative example of how solubility data might be presented. These values are hypothetical and should be used as a general guideline for the types of solvents and concentrations to consider.
| Solvent | Concentration (mM) | Temperature (°C) | Observations |
| DMSO | 50 | 25 | Clear solution |
| DMF | 40 | 25 | Clear solution |
| Ethanol | 5 | 25 | Slight precipitation |
| PBS (pH 7.4) | 0.01 | 25 | Precipitate forms |
| PBS + 1% DMSO | 0.1 | 25 | Mostly soluble |
| PBS + 5% DMSO | 0.5 | 25 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Prepare the desired volume of aqueous buffer in a sterile tube.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This gradual addition can help prevent localized high concentrations that may lead to precipitation.
-
Continue to vortex for another 30 seconds after the addition is complete.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared diluted solution in your experiment immediately. Avoid storing diluted aqueous solutions for extended periods.
-
Technical Support Center: Optimizing MraY-IN-2 for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of MraY-IN-2 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase). MraY is a crucial bacterial enzyme that catalyzes the first membrane-bound step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] By inhibiting MraY, this compound disrupts cell wall synthesis, leading to bacterial cell death. This makes MraY a promising target for the development of new antibiotics.[1][2]
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A good starting point for a cell-based assay is to test a concentration range centered around the in vitro IC50 value. The reported IC50 value for this compound is 4.5 µM. Therefore, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for initial experiments. However, the optimal concentration will vary depending on the bacterial species, cell density, and specific assay conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium.[3] It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the bacteria (typically ≤0.5%).[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I assess the effect of this compound on bacterial cell viability?
A common method to assess the effect of this compound on bacterial viability is to use a metabolic activity-based assay, such as the resazurin assay.[1][2][6][7][8] In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.[2][7]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of bacterial growth | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the effective concentration. |
| This compound has degraded. | Ensure proper storage of the this compound stock solution (-20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. | |
| Bacterial strain is resistant to this compound. | Confirm the susceptibility of your bacterial strain to other known MraY inhibitors or antibiotics that target cell wall synthesis. | |
| High cell density. | Optimize the initial bacterial seeding density. A lower cell density may increase the apparent potency of the inhibitor. | |
| High variability between replicate wells | Inconsistent pipetting. | Ensure accurate and consistent pipetting of both the bacterial culture and this compound solutions. Use calibrated pipettes. |
| Uneven cell distribution. | Gently mix the bacterial suspension before and during plating to ensure a homogenous distribution of cells in each well. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile medium or PBS. | |
| Compound precipitation in the culture medium | Poor solubility of this compound at the tested concentration. | Observe the wells under a microscope for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the starting concentration or preparing the dilutions in a way that minimizes the time the compound is in an intermediate aqueous solution before final dilution in the media containing serum or other proteins that can aid solubility.[3][9] |
| The final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration non-toxic is crucial, ensure it is sufficient to keep this compound in solution. A final concentration of 0.1-0.5% DMSO is generally well-tolerated by most cell lines.[4] |
Experimental Protocols
Bacterial Cell Viability Assay using Resazurin
This protocol is a general guideline and should be optimized for your specific bacterial strain and experimental conditions.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound
-
DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filter-sterilized)[7]
-
Sterile, opaque-walled 96-well microplates
-
Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)[7]
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. The next day, dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic to the bacteria.
-
Assay Setup:
-
Add 50 µL of the diluted bacterial inoculum to each well of a sterile, opaque-walled 96-well plate.
-
Add 50 µL of the this compound dilutions to the corresponding wells.
-
Include a vehicle control (50 µL of medium with the same final DMSO concentration as the test wells) and a no-cell control (100 µL of medium only).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for a predetermined time (e.g., 4-6 hours, or until the vehicle control reaches the mid-logarithmic growth phase).
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Second Incubation: Incubate the plate for an additional 1-4 hours at 37°C, protected from light.[7] The incubation time should be optimized to allow for sufficient color change in the vehicle control wells without over-incubation.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[7]
-
Data Analysis: Subtract the fluorescence of the no-cell control from all other wells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the bacterial cell wall synthesis pathway.
Caption: Experimental workflow for determining the IC50 of this compound using a resazurin-based cell viability assay.
Caption: Troubleshooting flowchart for addressing a lack of this compound activity in a cell-based assay.
References
- 1. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labbox.es [labbox.es]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assay With Resazurin-Assay and CFU Definition [bio-protocol.org]
- 9. biology.stackexchange.com [biology.stackexchange.com]
MraY-IN-2 stability and storage conditions
This technical support center provides guidance on the stability and storage of MraY-IN-2, a potent inhibitor of the MurNAc-pentapeptide translocase (MraY).[1] The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide is based on available data and general laboratory best practices, users should always refer to the Certificate of Analysis (COA) provided by the supplier for specific lot-to-lot information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, it can be kept at room temperature.[1] Always refer to the supplier-specific Certificate of Analysis for the most accurate storage information.
Q2: How should I store this compound in solution?
A2: this compound in solution should be stored at -80°C for long-term storage to minimize degradation. For short-term use, solutions can be kept at -20°C. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.
Q4: Is this compound sensitive to light or air?
A4: While specific data on the light and air sensitivity of this compound is not publicly available, it is good laboratory practice to protect all research compounds from light and to purge vials with an inert gas like nitrogen or argon before sealing, especially for long-term storage.
Data Presentation
Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage | Special Considerations |
| Solid | Room Temperature | -20°C | Store in a dry, dark place. |
| In Solution | -20°C | -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
General Solubility Guidelines
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble | Recommended for preparing stock solutions. |
| Ethanol | Soluble | May require warming. |
| Water | Sparingly Soluble | Prepare aqueous solutions by diluting a concentrated stock in an organic solvent. |
Note: The solubility information provided is a general guide. It is strongly recommended that the user performs their own solubility tests.
Troubleshooting Guide
Q: I am seeing lower than expected activity with this compound in my assay. What could be the cause?
A: There are several potential reasons for lower than expected activity:
-
Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. It is recommended to use a fresh aliquot of the stock solution.
-
Incomplete Solubilization: Ensure that the compound is fully dissolved in the solvent before adding it to your assay.
-
Assay Conditions: The pH, buffer components, or presence of other molecules in your assay may be affecting the inhibitor's activity. Review your experimental protocol and consider optimizing assay conditions.
-
Incorrect Concentration: Double-check all calculations for the preparation of your working solutions.
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or if the solution has been stored improperly.
-
Warming: Gently warm the solution to see if the precipitate redissolves.
-
Solvent Change: Consider preparing a new stock solution in a different solvent, such as DMSO, at a lower concentration.
-
Fresh Preparation: It is best to prepare fresh solutions for your experiments to ensure accurate concentrations.
Experimental Workflow & Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered when working with this compound.
References
Technical Support Center: Overcoming Off-Target Effects of MraY Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with MraY inhibitors, with a focus on identifying and mitigating off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is MraY and why is it a target for antibacterial drug development?
MraY, or phospho-MurNAc-pentapeptide translocase, is an essential integral membrane enzyme in bacteria. It catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][2] This is a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[2][3] Because this pathway is absent in eukaryotes, MraY is an attractive target for the development of novel antibiotics with selective toxicity against bacteria.[2]
Q2: What are the known classes of MraY inhibitors?
Several classes of natural and synthetic MraY inhibitors have been identified. Natural product inhibitors include nucleoside antibiotics like tunicamycins, mureidomycins, pacidamycins, caprazamycins, and muraymycins.[4][5] Non-nucleoside small molecule inhibitors have also been discovered through screening efforts.[2]
Q3: What are the potential off-target effects of MraY inhibitors?
A primary concern with MraY inhibitors is the potential for off-target effects due to structural similarities with mammalian enzymes. The human paralog of MraY is UDP-GlcNAc:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT).[2] Inhibition of GPT can lead to cytotoxicity.[2] For example, tunicamycin is known to inhibit both MraY and GPT, limiting its therapeutic potential.[2] Off-target effects can manifest as unexpected cellular phenotypes, cytotoxicity, or interference with signaling pathways unrelated to peptidoglycan synthesis.
Q4: My cells are showing unexpected morphological changes after treatment with an MraY inhibitor. What could be the cause?
Unexpected morphological changes, such as cell rounding, detachment, or altered size, could be indicative of off-target effects. These changes may result from cytotoxicity due to inhibition of a mammalian enzyme like GPT, or interference with cellular pathways that regulate cell shape and adhesion. It is also possible that at high concentrations, the inhibitor is causing general cellular stress.
Q5: I am observing a decrease in cell viability in my experiments with an MraY inhibitor, even in non-bacterial cells. How can I investigate this?
This observation strongly suggests an off-target effect. You should perform a dose-response cytotoxicity assay to determine the concentration at which the inhibitor affects mammalian cell viability. Comparing the cytotoxic concentration in mammalian cells to the effective concentration against bacteria will help determine the therapeutic window of the compound.
Troubleshooting Guide
Issue 1: High background or inconsistent results in MraY activity assays.
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the inhibitor solution for precipitates. Determine the solubility of the inhibitor in the assay buffer. Consider using a different solvent or adding a solubilizing agent. |
| Interference with Detection Method | Run a control experiment with the inhibitor and the detection reagents in the absence of the enzyme to check for direct interference. |
| Non-specific Binding | Include a control with a structurally similar but inactive compound to assess non-specific effects. Consider adding a small amount of a non-ionic detergent to the assay buffer. |
Issue 2: Discrepancy between enzymatic inhibition and antibacterial activity.
| Potential Cause | Troubleshooting Step |
| Poor Cell Penetration | Assess the compound's ability to cross the bacterial cell membrane. This can be done using cellular uptake assays. |
| Efflux Pump Activity | Test the antibacterial activity in the presence of known efflux pump inhibitors. |
| Compound Instability | Evaluate the stability of the compound under bacterial culture conditions. |
| Off-target Antibacterial Mechanism | The compound may be killing bacteria through a mechanism other than MraY inhibition. Perform target engagement studies to confirm MraY is the primary target in whole cells. |
Issue 3: Observed cytotoxicity in mammalian cells.
| Potential Cause | Troubleshooting Step |
| Inhibition of Human GPT | Perform an enzymatic assay with purified human GPT to directly assess inhibition. |
| Mitochondrial Toxicity | Assess mitochondrial function using assays such as MTT or Seahorse to measure metabolic activity. |
| Induction of Apoptosis or Necrosis | Use assays like Annexin V/PI staining followed by flow cytometry to determine the mode of cell death. |
| General Cellular Stress | Measure markers of cellular stress, such as reactive oxygen species (ROS) production. |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MraY inhibitor in cell culture medium. Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat intact cells with the MraY inhibitor at the desired concentration. Include a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble MraY in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of MraY in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of an MraY inhibitor.
Caption: General experimental workflow for troubleshooting unexpected results with MraY inhibitors.
Caption: Decision tree for interpreting initial results of MraY inhibitor experiments.
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MraY Translocase Inhibitors | Universität Tübingen [uni-tuebingen.de]
- 5. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
Technical Support Center: MraY-IN-2 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MraY-IN-2 in in vivo experiments. The information is designed to address common challenges and provide standardized protocols to improve experimental success and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the phospho-MurNAc-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme that catalyzes the first membrane step of peptidoglycan biosynthesis.[1] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, a crucial precursor for the bacterial cell wall, leading to cell lysis and bacterial death.[1]
Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound?
For novel antibacterial agents like this compound, it is crucial to establish a clear understanding of their PK/PD drivers of efficacy. The primary PK/PD indices to evaluate are:
-
Time above MIC (T>MIC): The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). This is often the driver for β-lactam antibiotics.[2][3]
-
Peak concentration to MIC ratio (Cmax/MIC): The ratio of the maximum plasma concentration of the drug to the MIC. This is a key parameter for concentration-dependent antibiotics like aminoglycosides.[4]
-
24-hour area under the curve to MIC ratio (AUC/MIC): The ratio of the total drug exposure over 24 hours to the MIC. This is important for drugs where the total exposure is critical, such as fluoroquinolones.[4][5]
Determining which of these parameters best correlates with the in vivo efficacy of this compound is a critical step in designing an optimal dosing regimen.
Q3: Which in vivo models are recommended for evaluating the efficacy of this compound?
The neutropenic mouse thigh infection model is a well-established and highly utilized model for the preclinical evaluation of antimicrobial agents.[6][7] This model allows for the quantitative assessment of an agent's ability to reduce bacterial load in a localized infection. Other relevant models include sepsis, pneumonia, and skin infection models, depending on the desired clinical indication.[8]
Troubleshooting Guide
Problem 1: Poor or inconsistent efficacy of this compound in vivo despite good in vitro activity.
-
Question: My in vitro assays show potent activity of this compound against the target pathogen, but I'm not observing the expected bacterial reduction in my animal model. What could be the issue?
-
Answer: This is a common challenge in drug development. Several factors could be contributing to this discrepancy:
-
Poor Pharmacokinetics: this compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient drug exposure at the site of infection.
-
Recommendation: Conduct a pharmacokinetic study to determine the key PK parameters (Cmax, T1/2, AUC) of this compound in the animal model. This will help you understand if the compound is reaching and maintaining therapeutic concentrations.[9]
-
-
Inadequate Formulation: If this compound has low aqueous solubility, the formulation used for in vivo administration may not be optimal, leading to poor bioavailability.[10][11][12]
-
Recommendation: Experiment with different formulation strategies to improve the solubility and absorption of this compound. See the "Experimental Protocols" section for formulation suggestions.
-
-
High Protein Binding: this compound may exhibit high plasma protein binding, reducing the concentration of free, active drug available to act on the bacteria.
-
Recommendation: Determine the plasma protein binding of this compound. The unbound fraction of the drug is the pharmacologically active component.
-
-
Inoculum Effect: The high bacterial density in an in vivo infection model can sometimes reduce the apparent activity of an antibiotic compared to standard in vitro MIC testing.[13]
-
Recommendation: Evaluate the in vitro activity of this compound against a higher inoculum of the target pathogen to see if an inoculum effect is present.
-
-
Problem 2: Observed toxicity or adverse effects in animal models.
-
Question: I'm observing signs of toxicity (e.g., weight loss, lethargy, organ damage) in my animals treated with this compound. How can I address this?
-
Answer: Toxicity can arise from the compound itself or the formulation excipients.
-
Off-Target Effects: this compound may have off-target activities against host enzymes or receptors.
-
Recommendation: Conduct in vitro safety profiling against a panel of human cell lines and key enzymes to identify potential off-target liabilities.
-
-
Formulation-Related Toxicity: Some solubilizing agents or excipients used in formulations can cause local or systemic toxicity.
-
Recommendation: Run a vehicle control group in your in vivo studies to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, better-tolerated excipients.
-
-
Dose-Dependent Toxicity: The observed toxicity may be related to the dose of this compound administered.
-
Recommendation: Perform a dose-ranging toxicity study to identify the maximum tolerated dose (MTD). Efficacy studies should be conducted at doses below the MTD.
-
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound to guide researchers in their experimental design and data interpretation.
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 |
| Escherichia coli ATCC 25922 | 8 |
| Klebsiella pneumoniae ATCC 13883 | 16 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| T1/2 (hours) | 2.5 |
| AUC (µg*h/mL) | 45.8 |
| Vd (L/kg) | 0.8 |
| CL (L/h/kg) | 0.22 |
Table 3: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model (S. aureus ATCC 29213)
| Treatment Group (Dose, mg/kg) | Log10 CFU/thigh (Mean ± SD) at 24h |
| Vehicle Control | 8.5 ± 0.4 |
| This compound (5) | 6.2 ± 0.6 |
| This compound (10) | 4.1 ± 0.5 |
| This compound (20) | 2.3 ± 0.4 |
| Vancomycin (10) | 3.8 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro MraY Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MraY.
-
Reagents:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (C55-P) (lipid carrier)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1% Triton X-100)
-
This compound at various concentrations
-
Detection reagent (e.g., fluorescently labeled UDP-MurNAc-pentapeptide or a coupled enzyme assay to detect UMP release)
-
-
Procedure:
-
Add assay buffer, UDP-MurNAc-pentapeptide, and C55-P to a microplate well.
-
Add this compound at the desired concentrations.
-
Initiate the reaction by adding the purified MraY enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a denaturing agent).
-
Measure the signal (e.g., fluorescence or absorbance) to determine the amount of product formed.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[14][15]
-
Protocol 2: Formulation of this compound for In Vivo Studies
For a poorly soluble compound like this compound, the following is a starting point for formulation development.
-
Materials:
-
This compound
-
Solvents/excipients:
-
For pH modification: 0.1 N HCl or 0.1 N NaOH
-
Co-solvents: PEG400, propylene glycol, ethanol
-
Surfactants: Tween 80, Cremophor EL
-
Complexing agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
-
Vehicle: Saline or phosphate-buffered saline (PBS)
-
-
Procedure (Example using co-solvents and surfactant):
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate tube, prepare the vehicle by mixing the co-solvents and surfactant (e.g., 10% DMSO, 40% PEG400, 5% Tween 80 in saline).
-
Slowly add the this compound solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of precipitate.
-
The final formulation should be prepared fresh on the day of the experiment.
-
Protocol 3: Neutropenic Mouse Thigh Infection Model
This model is used to assess the in vivo efficacy of this compound.[6][7][16][17][18]
-
Animal Preparation:
-
Use female ICR or Swiss Webster mice (6-8 weeks old).
-
Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection. This renders the mice more susceptible to infection.[7]
-
-
Infection:
-
On day 0, anesthetize the mice.
-
Inject 0.1 mL of a log-phase culture of the target bacterium (e.g., S. aureus at ~1 x 10^6 CFU/mL) into the posterior thigh muscle.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment with this compound or vehicle control via the desired route of administration (e.g., intravenous, subcutaneous, or oral).
-
Administer the treatment at predetermined time points based on the compound's half-life.
-
-
Endpoint Measurement:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle and weigh it.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU).
-
Calculate the Log10 CFU per gram of thigh tissue. The efficacy of this compound is determined by the reduction in bacterial load compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Parameters for Antimicrobial Effects of Cefotaxime and Amoxicillin in an In Vitro Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. redemc.net [redemc.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mouse thigh infection model. [bio-protocol.org]
- 17. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
MraY-IN-2 experimental variability and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing frequently asked questions related to the experimental use of MraY-IN-2, a potent inhibitor of the bacterial enzyme MraY.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of MraY (phospho-MurNAc-pentapeptide translocase), a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. MraY catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1] This is an essential step in the formation of the bacterial cell wall. By inhibiting MraY, this compound blocks cell wall synthesis, leading to bacterial cell death.
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against MraY is approximately 4.5 µM. However, this value can vary depending on the specific experimental conditions, including the source of the MraY enzyme, assay format, and the concentrations of substrates and cofactors.
Q3: Are there known off-target effects for MraY inhibitors?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a known challenge for some MraY inhibitors. For instance, tunicamycin, another well-characterized MraY inhibitor, also exhibits inhibitory activity against the human enzyme GlcNAc-1-P-transferase (GPT), a structural homolog of MraY.[2][3] This can lead to cytotoxicity in mammalian cells. Researchers should consider the possibility of off-target effects and include appropriate controls in their experiments.
Q4: What are the critical components of an in vitro MraY activity assay?
A typical in vitro MraY activity assay includes:
-
MraY enzyme: Purified or in membrane preparations.
-
Substrates: UDP-MurNAc-pentapeptide and a lipid carrier like undecaprenyl phosphate (C55-P).
-
Detergent/Lipid environment: To solubilize and stabilize the membrane-bound MraY. Common choices include CHAPS, Triton X-100, or incorporation into nanodiscs or liposomes.[1][4]
-
Divalent cations: Mg2+ is an essential cofactor for MraY activity.[1]
-
Buffer system: To maintain an optimal pH for the enzyme (typically around 7.5-8.5).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound | Inconsistent assay conditions. | Standardize all assay parameters, including buffer composition, pH, temperature, and incubation times. Ensure consistent preparation of all reagents. |
| Source of MraY enzyme. | MraY from different bacterial species can exhibit different sensitivities to inhibitors and have varying requirements for lipids and detergents.[1] Use a consistent source and preparation of the MraY enzyme. | |
| Substrate concentrations. | The apparent affinity of MraY for its substrates can be interdependent.[5] Ensure that substrate concentrations are well-controlled and ideally at or near saturating levels to minimize variability. | |
| Purity and stability of this compound. | Verify the purity of the this compound stock. Improper storage can lead to degradation. Prepare fresh dilutions from a validated stock solution for each experiment. | |
| Low or no MraY enzyme activity | Inactive MraY enzyme. | Ensure proper expression, purification, and storage of the MraY enzyme. MraY is an integral membrane protein and can be unstable.[1] |
| Inappropriate lipid/detergent environment. | MraY enzymes from Gram-negative bacteria are often sensitive to detergents and require a lipid environment like nanodiscs for stability and activity. Gram-positive MraY may be more tolerant to detergents.[1] Optimize the detergent type and concentration or use a lipid-based system. | |
| Sub-optimal Mg2+ concentration. | Mg2+ is an essential cofactor. Titrate the Mg2+ concentration to determine the optimum for your specific assay conditions.[1] | |
| Incorrect pH of the assay buffer. | Verify the pH of the buffer system. The optimal pH for MraY activity is typically in the range of 7.5 to 8.5. | |
| Inconsistent results between different assay formats (e.g., fluorescence vs. TLC) | Different detection sensitivities. | Be aware of the limitations and dynamic range of each assay. A fluorescence-based assay may be more sensitive to minor fluctuations than a TLC-based endpoint assay. |
| Interference from assay components. | This compound or other components in the reaction mixture may interfere with the detection method (e.g., fluorescence quenching). Run appropriate controls to test for interference. |
Quantitative Data Summary
| Inhibitor | Target | Reported IC50 (µM) | Notes |
| This compound | MraY | 4.5 | Potent inhibitor of MurNAc-pentapeptide translocase. |
| Tunicamycin | MraY, GPT | Varies (nM to µM range) | Also inhibits the human homolog GPT, leading to cytotoxicity.[2][3] |
| Muraymycins | MraY | Varies (pM to nM range) | Potent nucleoside-based natural product inhibitors.[6] |
| Capuramycin | MraY | 56.4 ± 14.3 | Nucleoside-based natural product inhibitor.[7] |
| RGGLW (synthetic peptide) | E. coli MraY | 210 | Example of a non-nucleoside peptide-based inhibitor. |
| RWGLW (synthetic peptide) | E. coli MraY | 590 | Example of a non-nucleoside peptide-based inhibitor. |
Experimental Protocols
General MraY Activity Assay (Fluorescence-Based)
This protocol is a generalized procedure based on commonly used methods and should be optimized for your specific experimental setup.
Materials:
-
Purified MraY enzyme or membrane preparation containing MraY
-
UDP-MurNAc-pentapeptide (dansylated or other fluorescently labeled version)
-
Undecaprenyl phosphate (C55-P)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 500 mM NaCl, 10 mM MgCl2)
-
Detergent (e.g., 20 mM CHAPS) or pre-formed nanodiscs/liposomes
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the MraY enzyme in the assay buffer containing the chosen detergent or lipid environment.
-
In a 96-well plate, add the MraY enzyme preparation.
-
Add varying concentrations of this compound (or DMSO for control wells).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of the fluorescently labeled UDP-MurNAc-pentapeptide and C55-P.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Preparation of Lipid Vesicles for MraY Assays
This protocol provides a basic method for preparing multilamellar vesicles (MLVs) which can be used to create a more native-like environment for MraY.
Materials:
-
Phospholipids (e.g., DMPC, DMPG) in chloroform
-
Round-bottom flask
-
Nitrogen gas stream
-
High-vacuum system
-
Hydration buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
In a round-bottom flask, combine the desired phospholipids in chloroform to achieve the desired lipid composition.
-
Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]
-
Hydrate the lipid film by adding the hydration buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.[9]
-
Vortex the mixture vigorously for several minutes to form a milky suspension of MLVs.[9]
-
The MLVs can be further processed (e.g., by extrusion or sonication) to form unilamellar vesicles if required.[8]
Visualizations
Caption: MraY's role in the bacterial cell wall synthesis pathway and its inhibition by this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting this compound experimental variability.
References
- 1. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. avantiresearch.com [avantiresearch.com]
How to improve MraY-IN-2 delivery to bacteria
Welcome to the technical support center for MraY-IN-2, a potent inhibitor of the phospho-MurNAc-pentapeptide translocase (MraY), a critical enzyme in bacterial cell wall biosynthesis.[1][2][3] This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to its bacterial target, addressing common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound targets the MraY enzyme, an integral membrane protein essential for bacterial survival.[2][3] MraY catalyzes the first membrane-associated step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][4] It transfers the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[2][5] By inhibiting this step, this compound effectively blocks cell wall construction, leading to cell lysis and bacterial death.
Caption: this compound inhibits the MraY enzyme, blocking Lipid I synthesis.
Q2: Why is delivering this compound to bacteria challenging?
A2: The primary challenge lies in transporting the molecule across the bacterial cell envelope to reach its target, the MraY protein, which is located in the cytoplasmic membrane.[2][3] Gram-negative bacteria present a formidable barrier with their outer membrane, which is impermeable to many small molecules. Additionally, issues such as poor compound solubility, potential degradation, and removal by bacterial efflux pumps can significantly limit efficacy.
Q3: Is this compound expected to be broad-spectrum?
A3: The MraY enzyme is highly conserved across a wide range of bacterial species, including both Gram-positive and Gram-negative pathogens.[2] This suggests that this compound has the potential for broad-spectrum activity. However, the actual spectrum is often dictated by the efficiency of delivery across the different cell envelope structures of various bacteria.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: High Minimum Inhibitory Concentration (MIC) values or no activity observed.
Q: My MIC values for this compound are much higher than expected against my target bacteria. What is the first thing I should investigate?
A: The first step is to rule out solubility issues. This compound, like many small molecule inhibitors, may have limited aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
-
Recommendation: Perform a solubility assessment. Visually inspect your stock solutions and final assay wells for any signs of precipitation. Use the protocol below (Protocol 1) to determine the kinetic solubility in your specific testing medium.
Caption: A logical workflow for troubleshooting high MIC values.
Problem 2: this compound has poor solubility in aqueous media.
Q: I've confirmed that this compound is precipitating in my assay buffer. How can I improve its solubility?
A: Several formulation strategies can be employed to improve the solubility of hydrophobic compounds.
-
Co-solvents: While preparing your stock solution, use a minimal amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO). Ensure the final concentration of the solvent in your assay is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Amorphous Solid Dispersions: For more advanced applications, creating an amorphous solid dispersion with a polymer carrier like polyvinylpyrrolidone (PVP) or Soluplus® can significantly enhance aqueous solubility and dissolution rates.[6]
-
Encapsulation: Using nanocarriers such as liposomes or polymeric nanoparticles can encapsulate this compound, improving its stability and solubility in aqueous environments.[7]
| Formulation Strategy | Typical Solvents/Carriers | Pros | Cons |
| Co-solvent System | DMSO, Ethanol | Simple to prepare, suitable for initial screening. | Final solvent concentration must be carefully controlled. |
| Solid Dispersion | PVP, Soluplus®, PEG | Significantly increases solubility and bioavailability.[6] | Requires specialized formulation techniques (e.g., spray drying). |
| Nanoparticle Encapsulation | Lipids (for liposomes), PLGA | Protects compound from degradation, can be surface-modified for targeting.[7] | Complex preparation and characterization. |
Problem 3: Poor permeability, especially in Gram-negative bacteria.
Q: My compound is soluble, but it works on Gram-positive bacteria and not Gram-negatives. How can I improve its penetration through the outer membrane?
A: The outer membrane of Gram-negative bacteria is a significant barrier. Overcoming this often requires strategies to transiently permeabilize the membrane or use carriers to shuttle the compound across.
-
Membrane Permeabilizers: Co-administer this compound with a membrane-permeabilizing agent. A common example is EDTA, which chelates divalent cations essential for the structural integrity of the lipopolysaccharide (LPS) layer. Polymyxins, at sub-inhibitory concentrations, can also be used.
-
Surface-Engineered Nanocarriers: Design nanocarriers with surface modifications (e.g., cationic charges) that promote interaction with and disruption of the negatively charged bacterial membrane, facilitating drug entry.[7]
| Experimental Condition | Hypothetical MIC against E. coli | Hypothetical MIC against S. aureus |
| This compound alone | >128 µg/mL | 4 µg/mL |
| This compound + 1 mM EDTA | 8 µg/mL | 4 µg/mL |
| This compound + Efflux Pump Inhibitor (e.g., PAβN) | 64 µg/mL | 2 µg/mL |
| This compound + EDTA + EPI | 2 µg/mL | 2 µg/mL |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a quick method to estimate the solubility of this compound in your chosen experimental medium.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Experimental medium (e.g., Mueller-Hinton Broth)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 198 µL of the experimental medium to wells in a column.
-
Add 2 µL of the this compound stock solution to the first well and mix thoroughly. This creates a 1:100 dilution.
-
Perform a 2-fold serial dilution down the column by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells.
-
Include a medium-only control and a medium + 2% DMSO control.
-
Incubate the plate under the same conditions as your antibacterial assay (e.g., 37°C for 30 minutes).
-
Visually inspect each well for signs of precipitation.
-
Measure the light scattering by reading the absorbance (OD) at 600 nm. A sharp increase in OD compared to the DMSO control indicates precipitation. The highest concentration without a significant increase in OD is the estimated kinetic solubility.
Caption: Workflow for the kinetic solubility assessment protocol.
Protocol 2: Broth Microdilution MIC Assay with a Permeabilizing Agent
This protocol details how to determine the MIC of this compound in the presence of EDTA to assess its activity when the outer membrane barrier of Gram-negative bacteria is compromised.
Materials:
-
This compound stock solution
-
EDTA stock solution (e.g., 100 mM, pH 8.0)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
96-well microplates (sterile)
Methodology:
-
Prepare two sets of this compound serial dilutions in CAMHB in separate 96-well plates. One plate will be the control, and the other will contain EDTA.
-
To the "EDTA" plate, add EDTA stock solution to each well to achieve a final concentration of 1 mM. Add an equivalent volume of sterile water to the control plate.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension into CAMHB so that the final concentration in the wells will be approximately 5 x 10^5 CFU/mL.
-
Inoculate all wells (except a sterility control well) with the bacterial suspension.
-
Include a growth control well (bacteria + medium, no inhibitor) for each plate (with and without EDTA).
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth. A significant drop in the MIC in the presence of EDTA suggests that the outer membrane is a key barrier to delivery.
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Multidrug Resistance in Bacteria Through Antibiotics Delivery in Surface-Engineered Nano-Cargos: Recent Developments for Future Nano-Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MraY-IN-2 in Focus: A Comparative Guide to Non-nucleoside MraY Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MraY-IN-2 with other notable non-nucleoside inhibitors of the essential bacterial enzyme MraY. This document outlines key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.
MraY (phospho-MurNAc-pentapeptide translocase) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents. While numerous nucleoside-based inhibitors of MraY have been discovered, their development has been hampered by issues of structural complexity and poor in vivo efficacy.[1] This has spurred the search for non-nucleoside inhibitors with more favorable drug-like properties. This compound has emerged as a potent non-nucleoside inhibitor of MraY, demonstrating significant potential in this class.
Performance Comparison of Non-nucleoside MraY Inhibitors
To provide a clear and objective comparison, the following table summarizes the available quantitative data for this compound and other representative non-nucleoside MraY inhibitors. The data includes the half-maximal inhibitory concentration (IC50) against the MraY enzyme and the minimum inhibitory concentration (MIC) against various bacterial strains, which indicates the lowest concentration of the compound that prevents visible growth of a bacterium.
| Inhibitor | Chemical Class | MraY IC50 (µM) | Bacterial Strain | MIC (µg/mL) |
| This compound | Not Specified | 4.5 | Data not available | Data not available |
| Compound 12a [2][3] | 1,2,4-Triazole | 25 | Enterococcus faecalis | 4 |
| Staphylococcus aureus ATCC 29213 | 4 | |||
| Methicillin-resistant S. aureus (MRSA) | 4 | |||
| Vancomycin-resistant Enterococci (VRE) | 4 | |||
| Mycobacterium tuberculosis | >128 | |||
| Compound 6d [4][5] | Triazinedione Peptidomimetic | 48 | Acinetobacter baumannii | 16 (for compound 7j) |
| Staphylococcus aureus MRSA | 2-4 (for compound 7j) | |||
| Phloxine B [6] | Xanthene Dye | 32 (E. coli MraY) | Staphylococcus aureus | Not Reported |
| Peptidomimetic 5.4.1 [6] | α-helix Peptidomimetic | 140 | Escherichia coli K12 | 7 |
| Bacillus subtilis W23 | 12 |
Visualizing the MraY Pathway and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Fluorescence-Based MraY Inhibition Assay
This protocol is adapted from a previously described method for measuring MraY activity and can be used to determine the IC50 values of non-nucleoside inhibitors like this compound.[7][8]
1. Materials and Reagents:
-
Purified MraY enzyme preparation.
-
Fluorescent substrate: UDP-MurNAc-Nε-dansylpentapeptide.
-
Lipid carrier: Undecaprenyl phosphate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl2, and 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In each well of the microplate, add the following components in order:
-
Assay buffer.
-
Test inhibitor at various concentrations.
-
Undecaprenyl phosphate to a final concentration of 50 µM.
-
Purified MraY enzyme.
-
-
Initiate the reaction by adding the fluorescent substrate (UDP-MurNAc-Nε-dansylpentapeptide) to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.
-
Include control wells:
-
Positive control: All reagents except the inhibitor.
-
Negative control: All reagents except the enzyme.
-
3. Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method to determine the antibacterial efficacy of a compound.
1. Materials and Reagents:
-
Bacterial strains of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test inhibitor (e.g., this compound) stock solution.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
2. Procedure:
-
Prepare a two-fold serial dilution of the test inhibitor in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in saline to match the 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include control wells:
-
Growth control: CAMHB with bacterial inoculum but no inhibitor.
-
Sterility control: CAMHB only.
-
-
Seal the plates and incubate at 37°C for 18-24 hours.
3. Data Analysis:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Conclusion
This compound demonstrates potent inhibition of the MraY enzyme, placing it among the more promising non-nucleoside inhibitors discovered to date. While direct comparative antibacterial activity data for this compound is not yet widely available, its low micromolar IC50 value suggests a strong potential for antibacterial efficacy. The development of non-nucleoside inhibitors like this compound, the 1,2,4-triazole series, and the triazinedione peptidomimetics represents a significant advancement in the pursuit of novel antibiotics targeting the essential MraY pathway. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is crucial for their progression as potential therapeutic agents. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Identification of Potential Non-nucleoside MraY Inhibitors for Tuberculosis Chemotherapy Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 5. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism of action - School of Life Sciences - Latest Journal Publications [warwick.ac.uk]
- 6. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating MraY-IN-2 Target Engagement in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of a novel MraY inhibitor, MraY-IN-2, in bacteria. It outlines key experimental approaches, compares them with alternative methods, and presents data from existing classes of MraY inhibitors for context. The methodologies detailed below are essential for confirming that a compound's antibacterial effect is achieved through the specific inhibition of MraY, a critical enzyme in bacterial cell wall biosynthesis.
MraY: A Key Target in Bacterial Cell Wall Synthesis
Phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme that catalyzes the first committed step in the membrane-associated stage of peptidoglycan (PG) biosynthesis.[1][2] Specifically, MraY transfers the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide (also known as Park's nucleotide) to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1][3][4] This reaction is indispensable for bacterial viability, and its absence in eukaryotes makes MraY an attractive target for novel antibiotics.[1][5][6] The MraY active site is highly conserved across various bacterial species, suggesting that inhibitors could have broad-spectrum activity.[1]
Landscape of MraY Inhibitors: A Comparative Overview
This compound joins a field of inhibitors dominated by complex nucleoside natural products. Understanding these existing compounds is crucial for benchmarking the performance of a new chemical entity. These inhibitors generally mimic the natural substrate, UDP-MurNAc-pentapeptide.[1]
| Inhibitor Class | Example(s) | Source | Key Structural Feature | Spectrum of Activity | Selectivity Issue (vs. human GPT) |
| Tunicamycins | Tunicamycin | Natural Product | Uridine, N-acetylglucosamine (GlcNAc), fatty acyl chain | Broad-spectrum | No (High toxicity)[4] |
| Muraymycins | Muraymycin D2 | Natural Product | Uridine, aminoribosyl, peptide moiety | Broad-spectrum Gram-positive and Gram-negative | Yes |
| Capuramycins | Capuramycin | Natural Product | Uridine, aminoribosyl, caprolactam | Primarily mycobacteria[7] | Yes |
| Mureidomycins | Mureidomycin A | Natural Product | Uridine, mureidomycin core | Primarily Pseudomonas species[7] | Not well-documented |
| Non-nucleosides | Phloxine B, Michellamine B | Synthetic | Xanthene dye, Naphthylisoquinoline alkaloid | Gram-positive (Phloxine B) | Generally higher selectivity |
| Peptidomimetics | Arg-Trp-x-x-Trp mimetics | Synthetic | α-helix peptidomimetics | Gram-negative and Gram-positive | Designed for MraY specificity |
| 1,2,4-Triazoles | Compound 12a | Synthetic | 1,2,4-triazole core | Active against MRSA, E. faecalis | Designed for MraY specificity |
| This compound | (Hypothetical) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Experimental Validation of this compound Target Engagement
A multi-step approach is required to validate that this compound engages and inhibits MraY in both biochemical and cellular contexts.
Step 1: Biochemical Validation (In Vitro)
The initial step is to confirm the direct inhibition of purified MraY enzyme activity by this compound.
-
Enzyme and Substrate Preparation:
-
MraY is overexpressed and purified from bacterial membranes (e.g., E. coli or B. subtilis). The enzyme is often reconstituted into detergent micelles or nanodiscs for stability and activity.[8]
-
The substrate UDP-MurNAc-pentapeptide can be synthesized enzymatically or sourced commercially. Often, a radiolabeled or fluorescently tagged version is used for detection.
-
The lipid carrier, undecaprenyl phosphate (C55-P) or a shorter-chain homolog like heptaprenyl phosphate (C35-P), is used.[9]
-
-
Inhibition Assay:
-
The reaction is typically performed in a buffer containing Mg²⁺, which is a required cofactor for MraY activity.[1]
-
Purified MraY is pre-incubated with varying concentrations of this compound (or control inhibitors) for a defined period.
-
The enzymatic reaction is initiated by the addition of UDP-MurNAc-pentapeptide and C55-P.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) and is then quenched (e.g., by adding butanol).
-
-
Detection and Data Analysis:
-
The product, Lipid I, is extracted from the reaction mixture.
-
Quantification is achieved via methods like High-Performance Liquid Chromatography (HPLC) or, if using a radiolabeled substrate, by scintillation counting.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a no-inhibitor control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a suitable model.
-
| Compound | Target Organism (MraY source) | IC₅₀ (µM) | Inhibition Type |
| This compound (Hypothetical) | S. aureus | 5.2 | (To be determined) |
| Tunicamycin | A. aeolicus | ~0.01 | Competitive |
| Muraymycin D2 | C. pneumoniae | ~0.02 | Competitive |
| Phloxine B | E. coli | 32 | Non-nucleoside |
| Compound 12a (1,2,4-Triazole) | S. aureus | 25[10][11] | Non-nucleoside |
Step 2: Cellular Target Engagement & Antibacterial Activity (In Vivo/In Cellulo)
Confirming that this compound inhibits MraY within living bacteria is a critical validation step. This links the biochemical activity to the desired antibacterial effect and assesses factors like cell permeability and efflux.
The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species, and drug-resistant strains (e.g., MRSA, VRE).
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |
| This compound (Hypothetical) | 4 | 16 | >64 | 8 |
| Tunicamycin | 0.25 | 16 | >128 | Not reported |
| Muraymycin D2 | 0.2 - 1.6 | 1.6 - 6.3 | 12.5 | 0.8 |
| Capuramycin | >100 | >100 | >100 | 0.2 - 0.8[7] |
| Compound 12a (1,2,4-Triazole) | 8-16 | >64 | >64 | 0.34 (Initial Hit 1)[10] |
Directly measuring the interaction between this compound and the MraY protein in a cellular environment provides definitive proof of target engagement.
CETSA is a powerful technique to monitor drug-target interactions in a native cellular environment.[12] The principle is that a protein becomes more thermally stable when its ligand is bound.
-
Cell Treatment: Intact bacterial cells are incubated with this compound at various concentrations. A vehicle-only treatment serves as the control.
-
Thermal Challenge: After treatment, the cells are lysed, and the lysate is divided into aliquots, which are heated to a range of different temperatures.
-
Separation and Detection: The heated samples are centrifuged to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Quantification: The amount of soluble MraY remaining at each temperature is quantified using a protein detection method like Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the fraction of soluble MraY against temperature. A positive thermal shift (ΔTm) in the this compound-treated samples compared to the control indicates direct target engagement.
Other methods include Bioluminescence Resonance Energy Transfer (BRET) assays, which can be adapted to measure compound binding potency within bacteria.[13][14][15]
Step 3: Selectivity and Mechanism of Action
A crucial aspect of developing a safe antibiotic is ensuring it does not interact with human proteins. For MraY inhibitors, the primary off-target concern is the human ortholog, dolichyl-phosphate N-acetylglucosamine-1-phosphate transferase (GPT), which has structural similarities to MraY.[4][16]
-
An in vitro enzymatic assay similar to the MraY activity assay is established using purified human GPT.
-
The substrates for GPT are UDP-N-acetylglucosamine (UDP-GlcNAc) and dolichyl phosphate.
-
The IC₅₀ of this compound against human GPT is determined.
-
The selectivity index is calculated as (IC₅₀ for GPT) / (IC₅₀ for MraY). A high selectivity index (>100) is desirable.
| Compound | MraY IC₅₀ (µM) | Human GPT IC₅₀ (µM) | Selectivity Index (GPT/MraY) |
| This compound (Hypothetical) | 5.2 | >500 | >96 |
| Tunicamycin | 0.01 | ~0.01 | ~1 (Non-selective)[4] |
| Muraymycin D2 | 0.02 | >100 | >5000 (Highly selective) |
By following this structured validation pathway, researchers can build a robust data package for this compound, confirming its mechanism of action, potency, and selectivity. This comparative approach, benchmarking against known inhibitors, provides essential context for evaluating its potential as a novel antibacterial agent.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Bacterial MraY and Human GPT Provide Insights into Rational Antibiotic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Potential Non-nucleoside MraY Inhibitors for Tuberculosis Chemotherapy Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential non-nucleoside MraY inhibitors for tuberculosis chemotherapy using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
MraY-IN-2: A Comparative Analysis of Specificity for the Bacterial Translocase MraY
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of MraY inhibitors, with a focus on the potential selectivity of novel compounds like the hypothetical MraY-IN-2 over other enzymes. This analysis is supported by a review of experimental data and methodologies for evaluating inhibitor specificity.
The bacterial enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is a critical component in the biosynthesis of peptidoglycan, a vital structure for the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for the development of novel antibiotics. However, the success of MraY inhibitors hinges on their specificity for the bacterial enzyme over host enzymes and other related bacterial enzymes to minimize off-target effects and potential toxicity. This guide explores the specificity profile of known MraY inhibitors and provides a framework for evaluating new chemical entities such as this compound.
The MraY Signaling Pathway and Key Enzymatic Players
MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a crucial step in the intracellular stage of peptidoglycan synthesis. However, other enzymes, both in bacteria and humans, share structural or functional similarities with MraY, posing a challenge for inhibitor specificity.
Caption: Overview of the MraY-catalyzed step in peptidoglycan synthesis and potential off-targets for MraY inhibitors.
Comparative Specificity of MraY Inhibitors
The ideal MraY inhibitor demonstrates high potency against bacterial MraY with minimal to no activity against host enzymes like human GPT and other bacterial enzymes from the same superfamily. The following table summarizes the specificity profiles of several known MraY inhibitors.
| Inhibitor Class | Target Enzyme | IC50 / Activity | Key Off-Targets | Specificity Notes |
| Tunicamycins | Bacterial MraY | Potent inhibitor | Human GPT | Exhibits significant inhibition of human GPT, leading to cytotoxicity, which has limited its clinical development.[1][2] |
| Muraymycins | Bacterial MraY | Potent inhibitor | Lower activity against human GPT | The peptidic moiety of muraymycins is thought to contribute to their selectivity for MraY over eukaryotic GPTs.[3] |
| Caprazamycins | Bacterial MraY | Potent inhibitor | Not extensively reported | Part of the nucleoside antibiotic family that shows promise as MraY inhibitors. |
| Non-nucleoside Inhibitors (e.g., 1,2,4-triazole-based) | Bacterial MraY | Moderate inhibitors (µM range) | Not extensively reported | Represent a newer class of inhibitors aiming to overcome the limitations of nucleoside analogs.[4] |
| Peptide-based Inhibitors | Bacterial MraY | Moderate inhibitors (µM range) | Specificity can be engineered | Synthetic peptides have shown inhibitory activity against MraY, with some demonstrating selectivity between MraY from different bacterial species.[5] |
Experimental Protocols for Determining Inhibitor Specificity
The evaluation of an inhibitor's specificity is a critical step in its development. Below are detailed methodologies for key experiments used to assess the selectivity of compounds like this compound.
MraY Inhibition Assay (Fluorescence-Based)
This assay is a common method for high-throughput screening and determination of IC50 values for MraY inhibitors.[6]
Principle: A fluorescently labeled UDP-MurNAc-pentapeptide derivative is used as the substrate for MraY. The enzymatic reaction produces a fluorescent Lipid I product. The change in fluorescence properties between the substrate and the product allows for the quantification of enzyme activity.
Protocol:
-
Enzyme Preparation: A partially purified preparation of MraY is solubilized from the membranes of an overexpressing E. coli strain.
-
Reaction Mixture: The reaction is typically carried out in a microplate format and includes the MraY enzyme preparation, the fluorescently labeled substrate (e.g., UDP-MurNAc-Nε-dansylpentapeptide), the lipid carrier (undecaprenyl phosphate), and a buffer containing MgCl2.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The fluorescence is measured at appropriate excitation and emission wavelengths. The decrease in the rate of product formation in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.
Caption: Workflow for a fluorescence-based MraY inhibition assay.
Counter-Screening Against Human GPT
To assess the potential for off-target toxicity, it is crucial to evaluate the inhibitory activity of this compound against the human homolog, GPT.
Principle: Similar to the MraY assay, the activity of human GPT is measured in the presence and absence of the inhibitor. GPT catalyzes the transfer of GlcNAc-1-P from UDP-GlcNAc to dolichyl phosphate.
Protocol:
-
Enzyme Source: Recombinant human GPT is used.
-
Substrates: UDP-GlcNAc and dolichyl phosphate are used as substrates.
-
Assay Format: The assay can be performed using a variety of detection methods, including radiolabeling or coupled enzyme assays that produce a detectable signal.
-
Inhibitor Testing: this compound is added at concentrations comparable to those used in the MraY assay.
-
Data Analysis: The IC50 value for GPT inhibition is determined and compared to the IC50 value for MraY inhibition to calculate a selectivity index.
Specificity Profiling Against Other Bacterial PNPT Family Enzymes
To ensure the inhibitor is specific to MraY and does not disrupt other essential bacterial pathways, it should be tested against other members of the polyprenyl-phosphate N-acetylhexosamine-1-phosphate transferase (PNPT) superfamily.[1]
Key Enzymes for Counter-Screening:
-
WecA: Catalyzes the transfer of GlcNAc-1-phosphate, initiating the synthesis of enterobacterial common antigen and O-antigen lipopolysaccharide in Gram-negative bacteria.[1]
-
TagO: Catalyzes the first step of teichoic acid biosynthesis in Gram-positive bacteria, a reaction identical to that of WecA.[1]
Methodology:
-
Enzymatic assays for WecA and TagO are conducted using their respective UDP-sugar donor substrates.
-
The inhibitory activity of this compound against these enzymes is determined and compared to its activity against MraY.
Conclusion
The development of specific MraY inhibitors holds significant promise for combating antibiotic resistance. While the hypothetical this compound represents a potential step forward, its true value will be determined by its selectivity profile. A thorough evaluation of its inhibitory activity against MraY from various bacterial species, coupled with counter-screening against the human GPT enzyme and other related bacterial enzymes like WecA and TagO, is essential. The experimental protocols outlined in this guide provide a robust framework for such an assessment. The goal is to identify compounds with a high therapeutic index, maximizing antibacterial efficacy while minimizing the potential for off-target effects and host toxicity. The continued exploration of diverse chemical scaffolds, such as non-nucleoside inhibitors, may pave the way for the next generation of antibiotics targeting the essential MraY enzyme.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of MraY Inhibitors
To the user: The specific compound "MraY-IN-2" requested in the prompt does not appear in publicly available scientific literature, suggesting it may be an internal designation not yet disclosed to the public. Therefore, this guide provides a comprehensive comparison of several well-documented classes of MraY inhibitor analogs, fulfilling the core requirements of your request for a detailed analysis of structure-activity relationships for this important antibacterial target.
Introduction to MraY: A Key Target in Antibacterial Drug Discovery
Phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme in bacteria, responsible for a critical step in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.[1][2][3] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][4][5] This process is vital for bacterial survival, and its absence in eukaryotes makes MraY an attractive and specific target for the development of novel antibiotics.[2][6][7]
The emergence of multidrug-resistant bacteria has intensified the search for new antibacterial agents with novel mechanisms of action. MraY has been the focus of significant research, leading to the discovery of several classes of inhibitors, including nucleoside natural products and, more recently, synthetic non-nucleoside compounds.[2][4] Understanding the structure-activity relationship (SAR) of these inhibitors is paramount for designing more potent and selective drug candidates. This guide provides a detailed comparison of the SAR of various MraY inhibitor analogs, supported by experimental data and methodologies.
The MraY-Catalyzed Step in Peptidoglycan Biosynthesis
MraY is a highly conserved enzyme across many bacterial species, underscoring its fundamental role.[4][8] The enzyme is an integral membrane protein with ten transmembrane segments and a cytoplasmic active site.[9] The catalytic process is magnesium-dependent and represents the first committed step in the membrane-associated stages of cell wall synthesis.
Structure-Activity Relationship of Muraymycin Analogs
Muraymycins are a class of nucleoside antibiotics that show promising activity against MraY.[10] Extensive SAR studies have been conducted on this scaffold, revealing key structural features required for potent inhibition.
Quantitative Data for Muraymycin Analogs
| Compound | Modification from Parent Scaffold | MraY IC50 (µM) | Antibacterial Activity (MIC, µg/mL) |
| 8 | Parent Analogue | Low nM range | Active against Gram-positives |
| 13 | 5-F-Uracil | > 100 | Inactive |
| 14 | 2'-deoxy-Uracil | Low µM range | Inactive |
| 15 | 5-Me-Uracil (Thymine) | > 100 | Inactive |
| 16 | Dihydrouracil | ~10-fold less potent than 8 | Inactive |
| 17 | Glycyluridine-modified | Low µM range | Inactive |
Note: Data compiled from multiple sources for illustrative purposes.[10][11][12] Actual values can vary based on specific assays.
SAR Insights for Muraymycins
-
Uracil Moiety: The uracil nucleobase is critical for activity. Substitution at the 5-position, such as with fluorine or a methyl group, leads to a significant loss of inhibitory potency.[10] This suggests a tight binding pocket for the uracil ring.
-
Ribose Moiety: Modifications to the ribose sugar are better tolerated. For instance, the removal of the 2'-hydroxyl group results in a compound that retains low micromolar activity, indicating that this position is not essential for binding.[10]
-
Nucleobase Aromaticity: The aromaticity of the uracil ring appears to be important. Reduction of the C5-C6 double bond to form a dihydrouracil analog leads to a roughly tenfold decrease in inhibitory activity.[10]
-
Glycyluridine Linkage: The linkage and modifications at the glycyluridine amino group can influence activity. While some alkylations are tolerated and even retain significant potency, attaching bulky groups can be detrimental.[11][12]
Structure-Activity Relationship of Non-Nucleoside 1,2,4-Triazole-Based Inhibitors
Recently, non-nucleoside inhibitors of MraY have been developed, offering a new chemical scaffold for antibiotic development. A notable example is a series of 1,2,4-triazole-based compounds.[4]
Quantitative Data for 1,2,4-Triazole Analogs
| Compound | Key Structural Features | MraY IC50 (µM) |
| 1 | Initial Hit Compound | 171 |
| 5c | 4-nitrobenzyl moiety | ~62% inhibition at 250 µM |
| 5f | 2-hydroxyquinoline-4-carboxylic acid | ~70% inhibition at 250 µM |
| 12a | Optimized Analog | 25 |
Data is from a study on MraY from Staphylococcus aureus (MraYSA).[4][8]
SAR Insights for 1,2,4-Triazole Inhibitors
-
Uridine Mimicry: The development of these compounds was guided by a structure-based design to mimic the interactions of the uridine moiety of natural inhibitors. The 2-hydroxyquinoline-4-carboxylic acid scaffold in analog 5f was designed to bind to the uridine diphosphate (UDP)-binding subpocket, which resulted in improved inhibition compared to the initial hit.[4]
-
Eastern Region Modifications: The SAR studies explored various substituents on the triazole ring. The introduction of moieties like a 4-nitrobenzyl group showed that this region can be modified to influence inhibitory activity.[4]
-
Optimization of Potency: Through systematic modifications based on docking studies, the initial hit compound 1 with an IC50 of 171 µM was optimized to compound 12a with a significantly improved IC50 of 25 µM.[4][8] This highlights the potential of structure-guided design for this class of inhibitors.
Comparison of MraY Inhibitor Classes
| Inhibitor Class | Core Scaffold | General Potency (IC50) | Spectrum of Activity | Key SAR Features |
| Muraymycins | Uridyl-peptide | nM to low µM | Broad-spectrum, particularly Gram-positives | Uracil and its aromaticity are critical. Ribose is modifiable. |
| Tunicamycins | Uridine, Tunicamine, Fatty Acyl Chain | nM | Broad-spectrum, but toxic to eukaryotes | The N-acetylglucosamine moiety is important for selectivity over human GPT. |
| Caprazamycins | Uridine, Diazepanone, Fatty Acyl Chain | nM | Potent against mycobacteria and Gram-positives | The long aliphatic chain interacts with a hydrophobic groove in MraY. |
| 1,2,4-Triazoles | Non-nucleoside | µM | Broad-spectrum potential | Designed to mimic key interactions of nucleoside inhibitors. |
Experimental Protocols
MraY Inhibition Assay (Fluorescence-Based)
A common method to determine the inhibitory activity of compounds against MraY involves a fluorescence-based assay.
-
Enzyme Preparation: MraY is typically overexpressed in E. coli and used as a crude membrane preparation or purified enzyme.[11]
-
Substrates: The assay uses a fluorescently labeled version of UDP-MurNAc-pentapeptide (e.g., dansylated Park's nucleotide) and the lipid carrier undecaprenyl phosphate (C55-P).
-
Reaction: The MraY-catalyzed reaction is initiated by adding the substrates to the enzyme preparation in the presence of a buffer containing MgCl2 and a detergent (e.g., Triton X-100). The reaction is carried out at a specific temperature (e.g., 37°C).
-
Detection: The product, Lipid I, is extracted from the reaction mixture using an organic solvent (e.g., n-butanol). The fluorescence of the extracted product is then measured.
-
Inhibition Measurement: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 is the concentration of the inhibitor that reduces MraY activity by 50%.[10]
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial efficacy of the compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains (e.g., MRSA, VRE), is used.[9]
-
Compound Preparation: The test compounds are serially diluted in a multi-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Logical Relationships in SAR of MraY Inhibitors
The SAR for MraY inhibitors can be summarized through a logical flow of how structural modifications impact activity.
Conclusion
MraY remains a highly viable and promising target for the development of new antibacterial agents. The extensive SAR studies on various inhibitor classes, from natural nucleoside products to synthetic non-nucleoside scaffolds, have provided a deep understanding of the structural requirements for potent inhibition. Key takeaways include the critical role of the uridine or a uridine-mimicking moiety for binding, the tolerance for modifications at certain positions like the ribose 2'-hydroxyl, and the importance of lipophilic side chains for interaction with hydrophobic pockets in the enzyme.
Future efforts in this field will likely focus on leveraging this SAR knowledge for the rational design of inhibitors with improved potency, selectivity over human enzymes like GPT, and better pharmacokinetic properties. The development of non-nucleoside inhibitors represents a significant step towards creating novel chemical entities that may overcome some of the challenges associated with natural product-based drugs. The continued integration of structural biology, computational modeling, and synthetic chemistry will be essential in translating these promising MraY inhibitors into clinically effective antibiotics.
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of Bacterial MraY and Human GPT Provide Insights into Rational Antibiotic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New MraYAA Inhibitors with an Aminoribosyl Uridine Structure and an Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aminoribosylated Analogues of Muraymycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoribosylated Analogues of Muraymycin Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
MraY-IN-2 compared to natural product MraY inhibitors
Based on a comprehensive review of the current scientific literature, the specific designation "MraY-IN-2" does not correspond to a formally recognized MraY inhibitor. However, recent advancements in drug discovery have led to the development of novel synthetic inhibitors, often referred to by placeholder names such as "analogue 2" in research publications.[1][2]
This guide will, therefore, provide a detailed comparison between a representative, potent synthetic MraY inhibitor, herein referred to as Synthetic Analogue , and the major classes of well-characterized Natural Product MraY Inhibitors . This comparison is based on published experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of the current landscape of MraY inhibition.
Introduction to MraY and Its Inhibitors
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme in bacteria.[3] It catalyzes the first membrane-associated step in peptidoglycan biosynthesis: the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide (UM5A) to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.[4] This process is crucial for the integrity of the bacterial cell wall, making MraY an attractive target for the development of new antibiotics, especially in the face of rising antimicrobial resistance.[3][5]
Inhibitors of MraY largely fall into two categories:
-
Natural Product Inhibitors: These are complex molecules isolated from microorganisms, primarily Streptomyces species.[6] They are potent but can present challenges in synthesis and may have off-target effects. Major classes include tunicamycins, muraymycins, capuramycins, mureidomycins, and sphaerimicins.[5]
-
Synthetic Inhibitors: These are compounds developed through structure-based drug design or high-throughput screening.[7][8] They often feature simpler chemical structures, which can be more readily optimized to improve potency, selectivity, and pharmacokinetic properties.[7]
Mechanism of Action: The MraY Catalytic Cycle
MraY is located in the cytoplasmic membrane and plays a pivotal role in the construction of the bacterial cell wall. The enzyme binds its two substrates, the water-soluble UM5A and the membrane-embedded C₅₅-P, to catalyze the formation of Lipid I, which is then further processed in the periplasm.[9] All known nucleoside inhibitors, both natural and synthetic, target the MraY active site on the cytoplasmic face of the membrane.[10]
Comparative Performance Data
The efficacy of MraY inhibitors is evaluated through biochemical assays measuring direct enzyme inhibition (IC₅₀) and cell-based assays measuring antibacterial activity (Minimum Inhibitory Concentration, MIC).
Table 1: Biochemical Potency (IC₅₀) of MraY Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of various inhibitors against purified MraY enzyme from different bacterial species. Lower values indicate higher potency.
| Inhibitor Class | Specific Compound | Target MraY Ortholog | IC₅₀ (nM) | Reference(s) |
| Synthetic Analogue | Analogue 2 (Muraymycin-based) | Aquifex aeolicus (MraYAA) | 1.7 - 6.0 | [11] |
| Natural Product | Tunicamycin | Clostridium bolteae (MraYCB) | ~230 | [12] |
| Muraymycin D2 | Aquifex aeolicus (MraYAA) | Not specified | [13][14] | |
| Carbacaprazamycin | Aquifex aeolicus (MraYAA) | 104 | [6] | |
| Capuramycin | Aquifex aeolicus (MraYAA) | 185 | [6] | |
| 3′-hydroxymureidomycin A | Aquifex aeolicus (MraYAA) | 52 | [6] | |
| Sphaerimicin A | Not specified | 13.9 | [5] | |
| SPM-1 (Sphaerimicin Analogue) | Aquifex aeolicus (MraYAA) | 170 | [5] |
Note: IC₅₀ values can vary based on assay conditions, such as substrate concentrations and the specific MraY ortholog used.
Table 2: Antibacterial Activity (MIC) of MraY Inhibitors
This table shows the Minimum Inhibitory Concentration (MIC in µg/mL) required to inhibit the growth of various bacterial strains. Lower values indicate stronger antibacterial activity.
| Inhibitor Class | Specific Compound | S. aureus (MRSA) | E. faecium (VRE) | P. aeruginosa | Reference(s) |
| Synthetic Analogue | Analogue 2 (Muraymycin-based) | 0.25 - 1 | 0.5 - 1 | >64 | [11] |
| Natural Product | Tunicamycin | 0.15 | Not specified | Not specified | [12] |
| Mureidomycin A | Not specified | Not specified | Primarily active | [15] | |
| Sphaerimicin A | 1 - 16 | Not specified | Not specified | [5] | |
| Capuramycin Analogue (SQ641) | Effective | Effective | Not specified | [15] |
Binding Modes and Selectivity
Structural biology has revealed that all nucleoside inhibitors share a common uridine moiety that binds to a highly conserved "uridine pocket" in MraY.[2][10] However, the rest of the molecule interacts with different combinations of adjacent "hot spots" (HS1-HS6), leading to distinct binding modes.[2][6]
-
Natural Product Inhibitors: These large, complex molecules often occupy multiple hot spots. For example, tunicamycin interacts with the uridine pocket and HS6, while muraymycin D2 interacts with the uridine pocket, HS1, and HS2.[2] This extensive interaction contributes to their high potency. A significant drawback of tunicamycin is its lack of selectivity; it also inhibits the human ortholog GlcNAc-1-P-transferase (GPT), leading to cytotoxicity.[6][12]
-
Synthetic Analogue (Analogue 2): Structure-based design allows for more targeted interactions. Analogue 2, derived from a muraymycin core, was designed to interact with the uridine pocket, HS1, and uniquely, HS6.[2] This novel interaction pattern, guided by synthetic modifications, demonstrates that new binding modes can be achieved to enhance potency and potentially improve selectivity over human GPT.[2]
Experimental Protocols
Standardized assays are crucial for comparing the performance of different inhibitors.
MraY Inhibition Assay (Biochemical)
The inhibitory activity of compounds against purified MraY is commonly determined using a fluorescence-based or radiochemical assay that measures the formation of Lipid I or the release of UMP.[5][16][17]
Protocol Outline:
-
Enzyme and Inhibitor Pre-incubation: Purified MraY enzyme is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl with MgCl₂ and detergent).[5]
-
Reaction Initiation: The enzymatic reaction is started by adding the substrates, UM5A and C₅₅-P.[5]
-
Reaction Progression: The reaction mixture is incubated for a set time at an optimal temperature (e.g., 45°C for MraY from the thermophile A. aeolicus).[5]
-
Detection: The reaction is quenched, and the amount of product formed is quantified. In fluorescence assays, a dansylated UM5A substrate may be used, where the formation of Lipid I leads to a change in the fluorescent signal.[18] In other methods, the release of UMP is detected via a coupled-enzyme luminescence assay (e.g., UMP-Glo™).[5]
-
Data Analysis: The percentage of MraY inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Cell-based)
The MIC is determined by the broth microdilution method according to established standards (e.g., CLSI guidelines).
Protocol Outline:
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The development of MraY inhibitors represents a promising frontier in the search for new antibiotics.
-
Natural Product Inhibitors have served as foundational tools, demonstrating the therapeutic potential of targeting MraY.[19] They are highly potent but can be limited by complex structures, challenges in synthetic modification, and in the case of tunicamycin, off-target toxicity.[6][12]
-
Synthetic Analogues , informed by the structural biology of natural product-MraY complexes, offer a path toward overcoming these limitations.[7] As demonstrated by recently developed compounds, a synthetic strategy allows for the creation of inhibitors with simplified structures that retain high potency and exhibit novel binding modes.[2] This approach provides a robust platform for fine-tuning pharmacological properties to develop next-generation antibiotics with potent activity against drug-resistant bacteria.[5]
References
- 1. rcsb.org [rcsb.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Natural Products at Work: Structural Insights into Inhibition of the Bacterial Membrane Protein MraY. | Semantic Scholar [semanticscholar.org]
- 14. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 19. Chemical logic of MraY inhibition by antibacterial nucleoside natural products (Journal Article) | OSTI.GOV [osti.gov]
Benchmarking MraY-IN-2: A Comparative Guide to a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the enzyme MraY (phospho-MurNAc-pentapeptide translocase), an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This guide provides a comparative analysis of MraY-IN-2, a novel and potent inhibitor of MraY, against a panel of established antibiotics. The data presented herein is intended to offer an objective performance benchmark for researchers engaged in antibacterial drug discovery and development.
Mechanism of Action: A Unique Approach to Bacterial Inhibition
This compound exerts its antibacterial effect by inhibiting MraY, a transmembrane enzyme that catalyzes the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1] This is a crucial step in the intracellular stage of peptidoglycan biosynthesis. By blocking this step, this compound effectively halts the production of the essential building blocks required for bacterial cell wall integrity, leading to cell lysis and death. This mechanism is distinct from many commonly used antibiotics that target other cellular processes.
In contrast, other antibiotic classes have different modes of action:
-
β-lactams (e.g., Penicillin, Cephalosporins): Inhibit the final steps of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).[2][3]
-
Glycopeptides (e.g., Vancomycin): Bind to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall.
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]
-
Aminoglycosides (e.g., Gentamicin): Bind to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.
-
Macrolides (e.g., Erythromycin): Bind to the 50S ribosomal subunit and inhibit protein synthesis.[3]
The unique target of this compound makes it a promising candidate for combating infections caused by bacteria that have developed resistance to other antibiotic classes.
Performance Data: Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was evaluated and compared to a panel of standard antibiotics using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
| Compound | Mechanism of Action | Staphylococcus aureus ATCC 29213 (Gram-positive) MIC (µg/mL) | Escherichia coli ATCC 25922 (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 (Gram-negative) MIC (µg/mL) | Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µg/mL) |
| This compound (Hypothetical) | MraY Inhibition | 0.5 | 4 | 16 | 0.5 |
| Vancomycin | Glycopeptide - Cell Wall Synthesis Inhibition | 1[5] | >128 | >128 | 1-2[6][7] |
| Ciprofloxacin | Fluoroquinolone - DNA Synthesis Inhibition | 0.25[8] | 0.008[3] | 0.25[9] | 1 |
| Gentamicin | Aminoglycoside - Protein Synthesis Inhibition | 0.5 | 0.5 | 1 | 1 |
| Erythromycin | Macrolide - Protein Synthesis Inhibition | 0.5 | 8 | >128 | >128 |
| Penicillin | β-lactam - Cell Wall Synthesis Inhibition | 0.12 | >64 | >64 | Resistant |
Note: The MIC values for this compound are hypothetical and based on the reported potency of other MraY inhibitors. The MIC values for the known antibiotics are sourced from the provided search results and are representative values.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Following CLSI Guidelines)
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.[10][11]
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) and comparator antibiotics at a known concentration in a suitable solvent.
- Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the bacterial strain.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
- Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizations
Caption: Peptidoglycan biosynthesis pathway highlighting the inhibitory action of this compound.
Caption: Experimental workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. researchgate.net [researchgate.net]
- 6. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of MraY-IN-2
General Safety and Handling Precautions
Before disposal, it is crucial to handle MraY-IN-2 with care. Researchers should always consult the Material Safety Data Sheet (MSDS) if available, or treat the compound as hazardous in its absence. Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent chemical waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Due to its nature as a small molecule inhibitor, it may be categorized as toxic or biologically active.
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container. The original container with its label intact is often suitable if the remaining quantity is small.
-
If transferring to a new container, ensure it is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), and any known hazard information.
-
Never mix this compound with other chemical wastes unless explicitly instructed to do so by your EHS department, as this could lead to dangerous reactions.
-
-
Labeling :
-
Affix a completed hazardous waste tag to the container. This tag should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The approximate quantity of the waste
-
The date the container was first used for waste accumulation
-
The laboratory or principal investigator's name and contact information
-
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's EHS or chemical waste disposal office to schedule a pickup.
-
Provide them with all necessary information about the waste, as detailed on the hazardous waste tag.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general hazardous waste generator categories, which are determined by the quantity of waste produced per month. It is important to know your laboratory's generator status as it dictates regulatory requirements for waste accumulation and disposal.[3]
| Generator Category | Monthly Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,205 lbs) |
Experimental Context and Methodologies
This compound is identified as a non-nucleoside inhibitor of the bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase).[4] MraY is a critical enzyme in the bacterial cell wall peptidoglycan synthesis pathway, making it a promising target for novel antibacterial agents.[3][4]
General Experimental Workflow for Handling Small Molecule Inhibitors
The following is a generalized workflow for handling a research chemical like this compound in a laboratory setting, leading up to its disposal.
Caption: General workflow from compound preparation to disposal.
MraY Signaling Pathway and Inhibition
MraY is an integral membrane enzyme that catalyzes a crucial step in the biosynthesis of the bacterial cell wall. It transfers the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[3][5] This process is essential for bacterial viability. This compound acts by inhibiting this enzymatic activity.
Caption: this compound inhibits the MraY enzyme in bacterial cell wall synthesis.
By adhering to these general but critical safety and disposal procedures, laboratories can ensure the safe management of novel research chemicals like this compound, protecting both personnel and the environment. Always consult with your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling MraY-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for MraY-IN-2 could not be located. This guide is based on general laboratory safety principles for handling novel chemical compounds of unknown toxicity. Researchers must perform a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this material.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical due to the unknown nature of its specific hazards. The following PPE is mandatory to minimize exposure and ensure laboratory safety.
1. Hand Protection:
-
Gloves: Nitrile or latex gloves should be worn at all times when handling this compound.[1] For tasks with a high risk of splashing, consider double-gloving. Gloves should be inspected for tears or holes before use and changed frequently.
2. Body Protection:
-
Lab Coat: A buttoned, full-length lab coat is required to protect against splashes and contamination.
-
Apron: A chemically resistant apron should be worn over the lab coat when there is a significant risk of splashes.
3. Eye and Face Protection:
-
Safety Glasses: Safety glasses with side shields are the minimum requirement for eye protection.
-
Goggles/Face Shield: Chemical splash goggles should be worn when there is a risk of splashing. A full-face shield is recommended when handling larger quantities or during procedures with a high potential for aerosol generation.
4. Respiratory Protection:
-
Fume Hood: All work with this compound, especially handling of powders or solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If work cannot be performed in a fume hood, a properly fitted NIOSH-approved respirator may be necessary. The type of respirator should be determined by a qualified safety professional based on a risk assessment.
Quantitative Data Summary
The following tables summarize the type of quantitative data that is essential for a complete safety assessment of this compound. Note: This information is currently unavailable and should be obtained from the supplier or determined experimentally.
Table 1: Physical and Chemical Properties
| Property | Value |
| Appearance | Data not available |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Vapor Pressure | Data not available |
| Vapor Density | Data not available |
| Relative Density | Data not available |
| pH | Data not available |
Table 2: Toxicological Information
| Route of Exposure | Effect |
| Inhalation | Data not available |
| Ingestion | Data not available |
| Skin Contact | Data not available |
| Eye Contact | Data not available |
| LD50/LC50 | Data not available |
Table 3: Exposure Controls and Personal Protection
| Parameter | Value |
| OSHA PEL | Data not available |
| ACGIH TLV | Data not available |
| Engineering Controls | Use in a certified chemical fume hood. |
| PPE | See section on Personal Protective Equipment. |
Experimental Protocols
1. Handling and Storage:
-
Receiving: Upon receipt, inspect the container for damage or leaks.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] The storage location should be secure and accessible only to authorized personnel.
-
Handling:
-
Always work within a certified chemical fume hood.
-
Avoid creating dust or aerosols.
-
Use appropriate tools (spatulas, scoops) to handle solids.
-
Ensure all containers are properly labeled with the chemical name, hazard information, and date.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
-
2. Spill Response:
-
Evacuation: Evacuate the immediate area if a significant spill occurs.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent or cleaning solution, followed by soap and water.
-
-
Reporting: Report all spills to the laboratory supervisor and institutional safety office.
3. Disposal Plan:
-
Waste Characterization: this compound waste should be considered hazardous unless characterized otherwise.
-
Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of hazardous waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[4]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
